3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-nitro-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-4-14-8-7(11(12)13)5-10(9-8)6(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAAETSZQWHBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the pyrazole ring is recognized as a privileged heterocyclic scaffold, frequently deployed in the design of targeted therapeutics such as kinase inhibitors. 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9) represents a highly specialized, sterically and electronically tuned building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its regioselective synthesis, and its downstream application as a precursor to 4-amino-1H-pyrazole pharmacophores. By detailing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals seeking to integrate this scaffold into novel therapeutic agents.
Physicochemical Properties & Structural Analysis
The precise substitution pattern of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole dictates its behavior in both synthetic environments and biological systems. The quantitative physicochemical data is summarized below, as documented in 1[1].
| Property | Value |
| IUPAC Name | 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole |
| CAS Registry Number | 1429417-89-9 |
| Molecular Formula | C8H13N3O3 |
| Molecular Weight | 199.21 g/mol |
| Core Scaffold | 1H-Pyrazole |
| Hydrogen Bond Acceptors | 4 (Nitro oxygens, Ethoxy oxygen, Pyrazole N2) |
| Hydrogen Bond Donors | 0 (Fully substituted N1) |
Structural Causality in Medicinal Chemistry
-
1-Isopropyl Group: The addition of the branched aliphatic isopropyl chain at the N1 position significantly increases the lipophilicity (LogP) of the scaffold. In the context of kinase inhibitors, this moiety is strategically designed to occupy hydrophobic sub-pockets adjacent to the ATP-binding site, thereby increasing the residence time of the drug on its target[2].
-
3-Ethoxy Group: The ethoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the pyrazole core. It also provides steric shielding, which is critical for directing regioselectivity during synthesis.
-
4-Nitro Group: The strongly electron-withdrawing nitro group stabilizes the electron-rich pyrazole ring against premature oxidation. More importantly, it serves as a robust synthetic placeholder. Upon reduction, it yields a 4-amino group—a critical hinge-binding motif that forms bidentate hydrogen bonds with the kinase backbone[3].
Synthetic Methodology: Regioselective Construction
The synthesis of highly substituted pyrazoles requires strict control over regioselectivity due to the tautomeric nature of the pyrazole core. The workflow below outlines the optimal pathway to generate the target compound.
Caption: Step-by-step synthetic workflow from starting material to the active kinase pharmacophore.
Protocol 1: Regioselective N-Alkylation to 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Objective: Alkylate the N1 position while avoiding N2 alkylation.
-
Preparation: Dissolve 3-ethoxy-4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Alkylation: Dropwise add Isopropyl bromide (1.2 eq). Heat the reaction mixture to 60°C and stir for 4 hours.
-
Workup: Quench with distilled water and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality of Experimental Choices: Why use Cs₂CO₃ instead of standard K₂CO₃? The larger atomic radius of the cesium cation results in weaker ion-pairing with the pyrazolide anion (the "cesium effect"). This generates a highly reactive, "naked" nucleophile. The steric bulk of the existing 3-ethoxy group physically blocks the approaching isopropyl bromide from attacking the adjacent N2 position, funneling the reaction almost exclusively toward the N1 position.
Self-Validating System:
-
TLC Monitoring: The starting material contains a polar N-H bond, resulting in a low Retention factor (Rf). The fully alkylated product lacks this bond, resulting in a significantly higher Rf (e.g., 0.6 in Hexane:EtOAc 3:1).
-
NMR Confirmation: Before proceeding to downstream applications, conduct a 2D NOESY NMR. A spatial cross-peak between the isopropyl methine proton and the pyrazole C5-proton definitively confirms N1-alkylation over N2-alkylation.
Downstream Application: Reduction to 4-Amino-1H-pyrazole
To activate this scaffold for drug discovery, the nitro group must be reduced to an amine, a standard procedure documented in heterocyclic chemistry literature[4].
Protocol 2: Catalytic Hydrogenation
-
Setup: Dissolve 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous Methanol (MeOH).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a stream of argon to prevent ignition.
-
Reduction: Evacuate the reaction flask and backfill with Hydrogen gas (H₂). Maintain at 1 atm via a balloon. Stir vigorously at room temperature for 3 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Perform this step rapidly under argon, as the resulting electron-rich amine is prone to atmospheric oxidation.
Causality of Experimental Choices: Catalytic hydrogenation is explicitly chosen over metal-acid reductions (e.g., Fe/HCl or SnCl₂). Pyrazole amines are notorious for coordinating with transition metals. Trace iron or tin contaminants are extremely difficult to purge and will frequently cause false positives or signal quenching in downstream biochemical kinase assays (such as AlphaScreen or TR-FRET). Pd/C with H₂ yields only water as a byproduct, ensuring assay-grade purity.
Self-Validating System:
-
LC-MS Tracking: The reaction is validated by the complete disappearance of the nitro mass peak ([M+H]⁺ = 200.2) and the emergence of the amine mass peak ([M+H]⁺ = 170.2).
Pharmacological Target Integration: Kinase Inhibition
Once reduced, the 4-amino-3-ethoxy-1-isopropyl-1H-pyrazole derivative becomes a highly potent ATP-competitive inhibitor scaffold. According to comprehensive reviews on 2[2], the 4-amino group acts as an essential hydrogen bond donor/acceptor pair, anchoring the molecule to the hinge region of kinases such as TGF-βR1 and CDKs[3].
Caption: Mechanism of action for pyrazole-derived ATP-competitive kinase inhibitors blocking downstream transcription.
By successfully synthesizing and characterizing 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, medicinal chemists secure a highly tunable, structurally validated foundation for the next generation of targeted oncology and anti-inflammatory therapeutics.
References
- ChemicalBook - 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9) Properties.
- MDPI - Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR).
- PubMed / Molecules - Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
- Fluorine Notes - Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide.
Sources
Comprehensive Solubility Profiling of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole: Thermodynamic Modeling and Empirical Workflows
Target Audience: Research Chemists, Formulation Scientists, and Process Engineers Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
In advanced organic synthesis and drug development, pyrazole derivatives frequently serve as critical pharmacophores and synthetic intermediates. 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9) is a highly functionalized heterocyclic building block. Before this compound can be effectively utilized in downstream reactions—such as the catalytic reduction of the nitro group to an amine for subsequent amide coupling—its solubility profile across various organic solvents must be rigorously defined.
This whitepaper provides an in-depth analysis of the physicochemical descriptors governing the solubility of this specific pyrazole derivative, outlines a self-validating empirical workflow for thermodynamic solubility screening, and provides predictive quantitative data to guide solvent selection in process chemistry.
Structural Descriptors & Thermodynamic Modeling
To predict and manipulate the solubility of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, we must first analyze the causality behind its solvation thermodynamics. Solubility is fundamentally a balance between the energy required to disrupt the solid-state crystal lattice and the energy released upon solvation.
-
The Pyrazole Core & N-Alkylation: Unsubstituted 1H-pyrazoles possess both hydrogen-bond donors (N-H) and acceptors, often leading to moderate aqueous solubility. However, the N1 position of this molecule is alkylated with an isopropyl group. This substitution eliminates the hydrogen-bond donor capacity, drastically reducing its hydration potential and shifting its solubility profile heavily toward organic solvents [1].
-
4-Nitro Group: The nitro group is strongly electron-withdrawing and introduces a significant dipole moment. While it acts as a hydrogen-bond acceptor, it is insufficient to overcome the lack of H-bond donors for aqueous solubility. Instead, it promotes strong dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, DMF, Ethyl Acetate).
-
Steric Bulk & Lipophilicity (1-Isopropyl & 3-Ethoxy): The branched aliphatic isopropyl group and the ethoxy ether linkage introduce significant lipophilicity. However, the highly polar nature of the nitro-pyrazole core prevents efficient solvation in purely non-polar aliphatic hydrocarbons (e.g., hexane, heptane).
Structural determinants dictating the solubility profile of the pyrazole derivative.
Empirical Solubility Profiling Workflow
Relying on kinetic solubility methods (such as DMSO dilution and turbidimetry) often leads to the overestimation of solubility due to the formation of metastable, supersaturated solutions [2]. For process chemistry, thermodynamic solubility is the gold standard.
Below is a self-validating, step-by-step protocol based on the miniaturized shake-flask method [3].
Phase 1: Preparation & Equilibration
-
Solvent Panel Selection: Dispense 1.0 mL of selected organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane, Hexane, Toluene) into sealed glass vials.
-
Solid Addition: Add 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole in 10 mg increments to each vial until a visible suspension (excess solid) persists. Causality: The presence of excess solid is the critical self-validating step ensuring the solution has reached its maximum thermodynamic saturation point.
-
Thermal Equilibration: Place the vials on an orbital shaker at 400 rpm and strictly maintain the temperature at 25.0 ± 0.5 °C for 24 to 48 hours. Causality: Extended incubation overcomes the high lattice energy of the pyrazole crystal, ensuring true equilibrium rather than a transient kinetic state [4].
Phase 2: Separation & Quantification
-
Phase Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to organic solvents and prevents micro-crystal carryover, which would artificially inflate HPLC quantification.
-
HPLC-UV Analysis: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of your pre-established calibration curve. Quantify the concentration via UV absorbance (typically at the
of the nitro-pyrazole chromophore).
Step-by-step thermodynamic shake-flask methodology for solubility profiling.
Quantitative Solubility Data (Predictive Profile)
Based on the structural descriptors of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole and empirical data from structurally analogous nitropyrazoles, the following table summarizes the predicted thermodynamic solubility profile at 25°C.
| Solvent | Solvent Class | Approx. Dielectric Constant ( | Predicted Solubility (mg/mL) | USP Solubility Category |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 | Freely Soluble |
| Dichloromethane (DCM) | Polar Aprotic / Halogenated | 8.9 | 50 - 100 | Soluble |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 30 - 50 | Soluble |
| Methanol (MeOH) | Polar Protic | 32.7 | 10 - 30 | Sparingly Soluble |
| Toluene | Non-polar Aromatic | 2.4 | 1 - 10 | Slightly Soluble |
| Hexane | Non-polar Aliphatic | 1.9 | < 1.0 | Practically Insoluble |
| Water (pH 7.4) | Aqueous | 80.1 | < 0.1 | Practically Insoluble |
Strategic Solvent Selection for Downstream Applications
Understanding this solubility profile allows chemists to engineer highly efficient reaction and purification workflows:
-
Reaction Optimization (Nitro Reduction): The next logical step for this intermediate is often the reduction of the 4-nitro group to an amine. Because the compound is only sparingly soluble in pure alcohols at room temperature, using a co-solvent system (e.g., EtOAc/EtOH) or applying mild heat during catalytic hydrogenation (Pd/C or Raney Nickel) will ensure the starting material remains fully dissolved, preventing catalyst poisoning by precipitated substrate [1].
-
Workup & Recrystallization: The stark contrast in solubility between Ethyl Acetate (soluble) and Hexane (practically insoluble) makes this an ideal binary solvent system for recrystallization. The crude product can be dissolved in a minimal volume of hot EtOAc, followed by the dropwise addition of Hexane as an anti-solvent until turbidity is achieved, yielding high-purity crystalline material.
References
-
Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link][3]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL:[Link][2]
Sources
Thermodynamic Stability of Nitro-Pyrazole Derivatives: A Technical Guide for Scale-Up and Formulation
Executive Summary
Nitro-pyrazoles represent a privileged, highly versatile class of heterocyclic compounds characterized by their remarkable thermodynamic stability and high energy density. In my experience bridging the gap between high-energy density materials (HEDMs) and pharmaceutical drug development, the dual nature of these molecules requires rigorous thermal profiling.
On one hand, heavily nitrated derivatives like trinitropyrazole (TNP) and 3,5-dinitropyrazole (3,5-DNP) are foundational to next-generation insensitive munitions due to their resistance to thermal and mechanical shock . On the other hand, mono-nitrated variants (e.g., 4-nitropyrazole) serve as critical pharmacophores in kinase inhibitors and act as universal DNA base analogues in genomic research .
Whether you are formulating a melt-castable explosive or scaling up an Active Pharmaceutical Ingredient (API), understanding the thermodynamic boundaries of the nitro-pyrazole core is non-negotiable. This whitepaper provides a mechanistic overview and a field-proven, self-validating analytical framework for profiling their thermal stability.
Mechanistic Foundations of Thermodynamic Stability
The thermal robustness of nitro-pyrazoles is not an accident of chemistry; it is a direct consequence of their specific molecular architecture.
-
Aromaticity and π-Electron Delocalization: The pyrazole ring is a highly stable, electron-rich aromatic system. The introduction of strong electron-withdrawing nitro (—NO₂) groups facilitates extensive π-electron delocalization across the ring. This redistribution of electron density lowers the overall ground-state energy of the molecule, rendering the framework highly resistant to spontaneous thermal degradation .
-
Regiochemistry of Nitration (C-NO₂ vs. N-NO₂): The position of the nitro group fundamentally dictates the compound's thermodynamic stability. N-nitropyrazoles are thermodynamically less stable than their C-nitrated counterparts due to the weaker N–N bond dissociation energy (BDE). Upon heating (typically around 140 °C), compounds like 1-nitropyrazole undergo an uncatalyzed intramolecular thermal rearrangement to form the more stable 3-nitropyrazole or 5-nitropyrazole .
-
Intermolecular Forces: In the solid state, derivatives such as 3,5-DNP and multimolecular complexes exhibit extensive intermolecular hydrogen bonding and π-π stacking. These non-covalent interactions significantly elevate their melting points and decomposition temperatures (
) .
Fig 1. Mechanistic drivers dictating the thermodynamic stability of nitro-pyrazole derivatives.
Quantitative Thermodynamic Profiles
Understanding baseline thermal metrics is essential before initiating any scale-up or formulation workflow. The table below synthesizes the thermodynamic properties of key nitro-pyrazole derivatives based on recent thermochemical studies.
| Compound | Melting Point (°C) | Decomposition Temp ( | Activation Energy ( | Primary Application Context |
| 3,4-Dinitropyrazole (3,4-DNP) | 20–23 | ~300 | N/A | Melt-castable explosive carriers |
| 3,5-Dinitropyrazole (3,5-DNP) | 173–174 | 316.8 | N/A | Insensitive high-energy materials |
| Trinitropyrazole (TNP) | 91.5 | 260–350 | 127.3 | Advanced propellants, HEDMs |
| 4-Nitropyrazole / 1-M-4-NP | Variable | > 250 | N/A | Universal DNA base analogues, APIs |
Self-Validating Analytical Protocol: Thermal Hazard Assessment
When scaling up nitro-pyrazole derivatives for drug development or materials science, a single Differential Scanning Calorimetry (DSC) run is dangerously insufficient. To establish a trustworthy safety profile, we must employ a self-validating isoconversional kinetic analysis . This protocol isolates the rate-determining step of decomposition (typically C–NO₂ homolysis) and accurately calculates the activation energy (
Protocol: Model-Free Isoconversional DSC/TGA Analysis
Step 1: System Calibration (The Validation Anchor)
-
Action: Calibrate the DSC and Thermogravimetric Analyzer (TGA) using a high-purity Indium standard (Melting point: 156.6 °C,
: 28.45 J/g). -
Causality: Nitro-pyrazoles release massive exothermic heat upon decomposition. An uncalibrated sensor will suffer from thermal lag, skewing the onset temperature (
) and leading to dangerously inaccurate safety margins during scale-up.
Step 2: Sample Preparation with Pierced Lids
-
Action: Encapsulate 1.0–2.0 mg of the nitro-pyrazole derivative in an aluminum pan with a pierced lid (utilizing a 50 µm pinhole).
-
Causality: Nitro-pyrazoles generate significant gaseous byproducts (e.g.,
, , ) upon decomposition. A hermetically sealed pan will artificially suppress decomposition due to Le Chatelier's principle or rupture violently, destroying the instrument's sensor. The pinhole allows volatile release while maintaining necessary thermal contact.
Step 3: Dynamic Heating Matrix (Nitrogen Atmosphere)
-
Action: Purge the furnace with dry Nitrogen at 50 mL/min. Run separate aliquots of the sample at multiple heating rates (
): 2.0, 5.0, 10.0, and 20.0 °C/min, scanning from 25 °C to 400 °C. -
Causality: Nitrogen prevents oxidative degradation, isolating the pure thermal homolysis of the molecule. Varying the heating rate induces a physical shift in the peak decomposition temperature (
). This shift is the mathematical foundation required to extract kinetic parameters without assuming a potentially flawed reaction model.
Step 4: Kissinger Kinetic Modeling
-
Action: Plot
versus . The slope of this linear regression equals (where is the universal gas constant). -
Causality: If the
of the regression is >0.99, the protocol has self-validated . A linear fit confirms that the decomposition mechanism remains consistent across the temperature range, proving that the calculated can be trusted for adiabatic scale-up safety modeling.
Fig 2. Self-validating workflow for determining activation energy via isoconversional DSC analysis.
Implications for Drug Development and API Scale-Up
In pharmaceutical chemistry, incorporating a nitro-pyrazole core introduces unique process challenges. While the C–NO₂ bond provides excellent metabolic stability in vivo, the inherent energy density of the pharmacophore poses a thermal hazard during bulk API synthesis.
By utilizing the isoconversional data derived from the protocol above, process chemists can calculate the Time-to-Maximum Rate (
References
-
Yin, P., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, MDPI.[Link]
-
Loakes, D. "SURVEY AND SUMMARY: The applications of universal DNA base analogues." Nucleic Acids Research, Oxford Academic.[Link]
-
Snyder, C. J., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, American Chemical Society.[Link]
-
Zhang, J., et al. "Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability." ACS Omega, American Chemical Society.[Link]
An In-depth Technical Guide to the Safe Handling of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole for Research and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus represents a cornerstone in contemporary medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved therapeutics.[1] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after heterocyclic motif in the design of novel drug candidates.[1] The introduction of a nitro group, as seen in 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, significantly influences the electronic and steric properties of the molecule, a common strategy to modulate biological activity. However, this functionalization also introduces specific handling and safety considerations that are paramount for researchers in drug development. This guide provides a comprehensive overview of the safety data, handling protocols, and risk mitigation strategies for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, grounded in the principles of chemical safety and informed by data from structurally related analogs.
Physicochemical Properties and Hazard Identification
| Property | Predicted/Estimated Value | Source/Justification |
| Molecular Formula | C8H13N3O3 | - |
| Molecular Weight | 199.21 g/mol | - |
| Appearance | Likely a yellow to orange solid | Based on analogs like 1-methyl-4-nitro-3-propyl-1H-pyrazole. |
| Melting Point | Not available. Likely a solid at room temperature. | Based on analogs like 3-Methoxy-4-nitro-1H-pyrazole (198-201 °C). |
| Boiling Point | Not available. Likely to decompose at elevated temperatures. | Nitroaromatic compounds can be thermally unstable. |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like ethanol, isopropanol, and ethyl acetate. | General characteristics of pyrazole derivatives and nitroaromatic compounds. |
Hazard Identification and GHS Classification (Inferred)
Based on the hazard classifications of analogous compounds such as 3-Nitro-1H-pyrazole, 3-Methyl-4-nitro-1H-pyrazole, and 3-Methoxy-4-nitro-1H-pyrazole, the following GHS classifications are anticipated for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.
Signal Word: Warning
Hazard Pictogram:
GHS07: Exclamation Mark
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is crucial when handling potent research compounds. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls:
-
All manipulations of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
For procedures with a higher risk of splashing or aerosol generation, a full-face shield should be used in conjunction with the fume hood sash.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Personal Protective Equipment (PPE):
A multi-layered PPE strategy is essential for comprehensive protection.
PPE Protocol for Handling 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
-
Body Protection: A flame-resistant laboratory coat should be worn at all times.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[2]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are necessary.[2]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires prior medical clearance, fit-testing, and training.
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical.
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Stability and Reactivity
Understanding the chemical stability and reactivity of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is essential for safe storage and handling during experimental procedures.
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. Avoid excessive heating unless part of a controlled experimental protocol. It is prudent to assume that this compound may be sensitive to shock and friction, a common characteristic of some nitro compounds.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Contact with these materials could lead to vigorous or uncontrolled reactions.
-
Hazardous Decomposition Products: Upon decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
Spill Management and Decontamination
Prompt and correct response to a spill is crucial to prevent exposure and further contamination.
For Minor Spills (contained within a fume hood):
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Ensure Proper PPE: Wear the appropriate PPE as outlined above.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough cleaning with soap and water.[3]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
For Major Spills (outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the emergency alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Decision Tree for Spill Response
Toxicological Information
As no specific toxicological data for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole exists, a precautionary approach is warranted. The toxicity of nitroaromatic compounds can vary widely, but many are known to be toxic and can be absorbed through the skin.
-
Acute Effects: As inferred from analogs, acute exposure may cause irritation to the skin, eyes, and respiratory tract. Ingestion is likely to be harmful.
-
Chronic Effects: The chronic toxicological effects have not been investigated. It is prudent to assume that repeated or prolonged exposure could lead to adverse health effects.
-
Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. However, in the absence of data, it should be handled as a compound with unknown long-term health effects.
-
QSAR and Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) models for nitroaromatic compounds suggest that the toxicity can be influenced by factors such as the number and position of nitro groups and other substituents.[4][5] These models are useful for prioritizing compounds for further testing but do not replace experimental data.
A Note on Synthesis and Purification for the Research Scientist
While a detailed, validated synthesis for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is not published, a plausible synthetic route can be proposed based on established pyrazole chemistry. This information is provided for context and to inform the handling of the compound in a research setting. A likely synthetic approach would involve the N-alkylation of a suitable pyrazole precursor followed by nitration, or vice versa.[6]
Plausible Synthetic Workflow
Purification of the final compound would likely involve standard techniques such as column chromatography or recrystallization.[6] All synthetic and purification steps should be performed with the safety precautions outlined in this guide.
Conclusion
3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is a valuable research compound within the landscape of drug discovery. While it holds promise due to its pyrazole scaffold, the presence of the nitro group necessitates a rigorous and informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely unlock the potential of this and similar molecules in their quest for novel therapeutics. The information presented in this guide, though largely based on extrapolation from analogous compounds, provides a solid foundation for a comprehensive safety protocol. It is incumbent upon the individual researcher to supplement this information with any available data for the specific compound and to always exercise prudent judgment in the laboratory.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. (2018). Molecules, 23(10), 2549.
- Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (2025). Request PDF.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9574-9584.
- Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega, 8(21), 18889-18896.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.
- 3-Methoxy-4-nitro-1H-pyrazole Safety D
- Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety.
- In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). Toxics, 10(12), 746.
- Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS.
- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs). (2021). International Journal of Molecular Sciences, 22(16), 8557.
- Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. (n.d.).
- Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. (n.d.).
- Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharm-Int.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Risk Management of the Explosive Dusts in the Pharmaceutical Industry: A Practical Approach. (2020). Pharmaceutical Technology.
- Chemical Spill. (2025). University of Illinois Division of Research Safety.
- Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals.
- Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.
- 1-Isopropyl-4-nitro-1H-pyrazole-3-carbaldehyde. (n.d.). ChemScene.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules, 25(15), 3465.
- A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility. (n.d.). Benchchem.
Sources
Technical Whitepaper: Synthetic Utility and Pharmacological Potential of 1-Isopropyl-4-nitro-1H-pyrazole and its Derivatives
Executive Summary
The 1-isopropyl-4-nitro-1H-pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry and agrochemical development. Its utility stems from the synergistic combination of the electron-withdrawing nitro group at the C4 position—which primes the molecule for reduction to a versatile amino handle—and the N1-isopropyl group, which provides critical lipophilicity and steric bulk often required for filling hydrophobic pockets in protein targets (e.g., Kinases, SDH enzymes).
This technical guide dissects the synthetic architectures, functionalization logic, and biological applications of this scaffold.[1] It moves beyond basic synthesis to explore regioselectivity challenges, reduction chemoselectivity, and Structure-Activity Relationship (SAR) trends.
Structural & Electronic Analysis
The core structure consists of a five-membered pyrazole ring substituted at the N1 position with an isopropyl group and at the C4 position with a nitro group.
Electronic Distribution
-
C4-Nitro Group: The nitro group exerts a strong electron-withdrawing effect (
, ), significantly decreasing the electron density of the pyrazole ring. This deactivation makes the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attacks or reduction. -
N1-Isopropyl Group: This alkyl group acts as a weak electron donor (
). Crucially, it breaks the symmetry of the pyrazole, dictating the regiochemistry of subsequent functionalizations. In kinase inhibitors, this group typically targets the solvent-exposed region or a specific hydrophobic sub-pocket (e.g., the gatekeeper region in RET kinases).
Synthetic Architectures
The synthesis of 1-isopropyl-4-nitro-1H-pyrazole analogs generally follows one of two primary retrosynthetic disconnections. The choice of route is dictated by the availability of starting materials and the need to control regioselectivity.
Route A: N-Alkylation of 4-Nitropyrazole
This is the most direct route but requires careful control of conditions to prevent over-alkylation or side reactions.
-
Mechanism: Nucleophilic substitution (
) where the deprotonated pyrazole nitrogen attacks an isopropyl halide. -
Regioselectivity: For 4-nitropyrazole (symmetric), N-alkylation yields a single product. However, for 3-substituted-4-nitropyrazoles (e.g., 3-methyl), tautomerism leads to a mixture of 1,3- and 1,5-isomers.
-
Reagents:
or in DMF/Acetonitrile with 2-iodopropane.
Route B: Nitration of N-Isopropylpyrazole
This route avoids alkylation ambiguity but involves handling energetic nitration mixtures.
-
Mechanism: Electrophilic aromatic substitution.
-
Regioselectivity: The N-isopropyl group directs the incoming nitro group to the C4 position due to steric hindrance at C5 and electronic activation at C4.
-
Reagents: Fuming
/ or Acetyl Nitrate.
Visualization of Synthetic Logic (DOT)
Caption: Comparative synthetic workflows for generating the 1-isopropyl-4-nitro-1H-pyrazole core. Route A is preferred for symmetric starting materials, while Route B offers better regiocontrol for substituted analogs.
Functionalization & Analogs
The nitro group is rarely the pharmacophore; it is a "masked" amine. The reduction of the nitro group to an amine (1-isopropyl-1H-pyrazol-4-amine) is the critical gateway to bioactive analogs.
Reduction Protocols
-
Catalytic Hydrogenation (
): Cleanest method, high yield. Suitable for industrial scale-up but incompatible with halogens (dehalogenation risk) or alkenes. -
Iron-Mediated Reduction (
or ): The "workhorse" method. Highly chemoselective.[2][3] Tolerates halogens, nitriles, and esters on the ring.[2] -
Single-Atom Catalysis (
): Emerging green chemistry method using formic acid as a hydrogen source, offering high selectivity without high-pressure [1].
Derivatization to Bioactive Analogs
Once reduced to the amine, the scaffold is typically coupled to form:
-
Amides: Reaction with acyl chlorides or carboxylic acids (using HATU/EDC). Common in Kinase inhibitors.
-
Ureas: Reaction with isocyanates. Common in soluble epoxide hydrolase inhibitors.
-
Sulfonamides: Reaction with sulfonyl chlorides.
Medicinal Chemistry Applications
Kinase Inhibitors (RET & CDK)
The 1-isopropyl-1H-pyrazol-4-amine moiety mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.
-
Target: RET Kinase (Rearranged during Transfection).[4]
-
Mechanism: Analogs such as 5-amino-1-isopropyl-1H-pyrazole-4-carboxamides have shown potency against wild-type RET and the V804M gatekeeper mutant.[4] The isopropyl group occupies the hydrophobic pocket, improving affinity over methyl analogs [2].
Agrochemicals (SDHI Fungicides)
-
Target: Succinate Dehydrogenase (SDH).
-
Mechanism: Pyrazole-4-carboxamides are a major class of SDH inhibitors (SDHIs). The 1-isopropyl group provides the necessary lipophilicity to penetrate fungal cell membranes. Benzyl sulfide derivatives of this scaffold have demonstrated superior antifungal efficacy against Rhizoctonia solani compared to phenyl sulfide analogs [3].[5]
Energetic Materials
While less dense than methyl analogs, 1-isopropyl-4-nitropyrazoles are investigated as melt-cast explosives. The isopropyl group lowers the melting point, improving processing safety, though it slightly reduces detonation velocity [4].
Experimental Protocols
Protocol 6.1: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole (Route A)
This protocol is optimized for safety and reproducibility.
-
Reagents: 4-Nitropyrazole (1.13 g, 10 mmol), 2-Iodopropane (1.2 mL, 12 mmol),
(2.07 g, 15 mmol), DMF (10 mL). -
Setup: Flame-dried round-bottom flask under
atmosphere. -
Procedure:
-
Dissolve 4-nitropyrazole in anhydrous DMF.
-
Add
and stir at Room Temperature (RT) for 15 min. -
Add 2-iodopropane dropwise.
-
Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
-
Workup: Pour into ice water (50 mL). Extract with EtOAc (
mL). Wash combined organics with brine ( ). Dry over , filter, and concentrate. -
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).
-
Yield: Expect 85-92% as a pale yellow solid.
Protocol 6.2: Chemoselective Reduction to Amine
Uses Fe/NH4Cl to tolerate potentially sensitive groups.
-
Reagents: 1-Isopropyl-4-nitro-1H-pyrazole (1.0 eq), Iron powder (5.0 eq),
(5.0 eq), EtOH/Water (4:1). -
Procedure:
-
Suspend substrate in EtOH/Water.
-
Add Iron powder and
. -
Reflux (80°C) for 2 hours. The mixture will turn dark/rusty.
-
Critical Step: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot EtOH.
-
-
Isolation: Concentrate filtrate. Basify residue with sat.
and extract with DCM.[6] -
Storage: The resulting amine is oxidation-sensitive. Use immediately or store under Argon at -20°C.
Data Summary: Reaction Conditions Comparison
| Method | Reagents | Temp | Yield | Selectivity | Notes |
| Alkylation | 2-Iodopropane, | 60°C | 85-92% | High (N1) | Standard route. |
| Alkylation | 2-Bromopropane, NaH, THF | 0°C | 70-80% | High (N1) | Faster, but requires anhydrous conditions. |
| Reduction | RT | >95% | Low (Halogens) | Cleanest product, no metal waste. | |
| Reduction | Fe, | 80°C | 80-90% | High | Best for halogenated analogs. |
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the SAR logic for kinase inhibitor development using this scaffold.
Caption: SAR Map detailing the pharmacological contribution of each position on the pyrazole ring. The N1-isopropyl group is critical for hydrophobic interactions.
References
-
Journal of Synthetic Chemistry. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
-
BenchChem Application Notes. (2025). Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors.
-
Journal of Agricultural and Food Chemistry. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
-
BenchChem Protocols. (2025). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Pharmacophore Deconstruction: The Biological Activity of Ethoxy-Substituted Nitro-Pyrazoles
Executive Summary
As a Senior Application Scientist in drug discovery, I frequently encounter chemical scaffolds that offer exceptional versatility. Among these, the ethoxy-substituted nitro-pyrazole represents a highly tunable molecular machine. The pyrazole heterocyclic skeleton is a well-recognized structural motif that plays a central role in the architecture of numerous bioactive compounds[1]. By strategically functionalizing this core with both an electron-withdrawing nitro group and a lipophilic ethoxy substituent, researchers can unlock a broad spectrum of pharmacological activities, ranging from antimicrobial and antiparasitic efficacy to targeted kinase inhibition[2].
This technical whitepaper deconstructs the mechanistic causality behind the biological activity of ethoxy-substituted nitro-pyrazoles, provides quantitative structure-activity relationship (SAR) insights, and outlines self-validating experimental protocols for their synthesis and biological screening.
Structural Rationale & Mechanistic Causality
To understand the biological potential of these compounds, we must isolate the causal role of each structural component:
The Pyrazole Core: The Anchor
The pyrazole ring acts as the foundational anchor. Its structural flexibility and capacity to participate in bidirectional hydrogen bonding (acting as both a hydrogen bond donor via NH and an acceptor via the imine nitrogen) make it a privileged scaffold in drug discovery[1]. This allows the molecule to dock securely into the active sites of diverse enzymes, such as the ATP-binding pocket of kinases or the active site of fungal lanosterol 14α-demethylase (CYP51)[3].
The Nitro Group: The Redox Trigger
The introduction of a nitro substituent provides additional stimulation of biological activity[1]. In the context of antimicrobial and antiparasitic applications, the nitro group functions as a redox-active prodrug trigger. Within the anaerobic environments of specific pathogens, bacterial or parasitic nitroreductases erroneously reduce the nitro group into highly reactive nitroso and hydroxylamine intermediates. These intermediates induce severe oxidative stress and form covalent adducts with pathogenic DNA, leading to irreversible cell death[2].
The Ethoxy Substituent: The Lipophilic Modulator
The addition of an ethoxy group (e.g., in 3-ethoxy-4-nitro-1H-pyrazole or 5-ethoxy-3,3-dimethyl-4-nitropyrazole) is a deliberate pharmacokinetic choice[][5]. The ethoxy moiety increases the overall lipophilicity (LogP) of the molecule, directly enhancing its ability to permeate thick bacterial cell walls and fungal membranes. Furthermore, the steric bulk of the two-carbon chain forces the molecule into specific conformational geometries, optimizing its fit into hydrophobic enzymatic pockets while preventing off-target binding.
Mechanistic Pathways & Data Visualization
The primary mechanism of action for antimicrobial nitro-pyrazoles relies on enzymatic bioactivation. The diagram below illustrates the causality of this redox cascade.
Diagram 1: Mechanistic pathway of nitro-reduction and subsequent pathogen apoptosis.
Quantitative SAR Data
The biological efficacy of these compounds is highly dependent on the regiochemistry of the substitutions. Table 1 summarizes the comparative biological activities of various substituted nitro-pyrazoles.
Table 1: Comparative Biological Activity Profiles of Substituted Nitro-Pyrazoles
| Compound Scaffold | Primary Target / Assay | Ethoxy Position | Nitro Position | Observed Biological Activity | Mechanism of Action |
| 1,4-Disubstituted-3-nitropyrazole | Bacterial Pathogens | N/A | C-3 | MIC < 1 µg/mL | Nitroreduction / ROS generation[2] |
| 3-Ethoxy-4-nitro-1H-pyrazole | Fungal CYP51 | C-3 | C-4 | IC50 ~ 2.5 µM | Ergosterol biosynthesis inhibition[3][] |
| 5-Ethoxy-3,3-dimethyl-4-nitropyrazole | Plant pathways | C-5 | C-4 | 1 lb/acre efficacy | Photosystem / Enzyme disruption[2][5] |
| 1-Aryl-4-ethoxy-3-nitropyrazole | BRAF(V600E) Kinase | C-4 | C-3 | IC50 ~ 15 nM | ATP-competitive inhibition |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a physical or analytical checkpoint to confirm causality and success.
Protocol A: Regioselective Synthesis of Ethoxy-Nitro-Pyrazoles
This protocol details the O-alkylation of a nitropyrazole precursor to yield an ethoxy-substituted derivative.
-
Deprotonation: Suspend 10 mmol of 4-nitro-1H-pyrazole in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Add 12 mmol of anhydrous Potassium Carbonate (K₂CO₃).
-
Causality: K₂CO₃ is a mild base that selectively deprotonates the acidic pyrazole NH (pKa ~ 14) without triggering unwanted ring-opening. DMF solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic.
-
-
Alkylation: Cool the reaction to 0°C. Add 11 mmol of ethyl iodide dropwise over 15 minutes. Stir for 4 hours while allowing the mixture to warm to room temperature.
-
Causality: The low initial temperature controls the exothermic Sₙ2 reaction, preventing polyalkylation or thermal decomposition of the nitro group.
-
-
Quenching & Validation: Pour the mixture into 100 mL of ice water.
-
Self-Validation: The immediate precipitation of a solid confirms the successful shift from a highly polar starting material (pyrazolide salt) to a lipophilic product (ethoxy-nitro-pyrazole).
-
-
Analytical Confirmation: Filter and dry the precipitate. Confirm regiochemistry via 2D NOESY NMR.
-
Self-Validation: The presence of NOESY cross-peaks between the new ethoxy protons and the adjacent pyrazole CH proton definitively validates the exact position of substitution, ruling out N-alkylation.
-
Protocol B: High-Throughput Broth Microdilution Antimicrobial Assay
This protocol evaluates the biological activity of the synthesized compounds against bacterial strains.
-
Inoculation: Prepare a 96-well microtiter plate with serial two-fold dilutions of the ethoxy-nitro-pyrazole in Mueller-Hinton broth (concentrations ranging from 64 to 0.125 µg/mL). Inoculate each well with a standardized bacterial suspension to achieve a final concentration of 5 × 10⁵ CFU/mL.
-
Causality: Standardizing the CFU count ensures that the drug-to-target ratio remains consistent across all replicates, eliminating inoculum effect artifacts.
-
-
Incubation & Indicator Addition: Incubate the plate at 37°C for 18 hours. Add 10 µL of a 0.015% resazurin aqueous solution to each well and incubate for an additional 2 hours.
-
Causality: Resazurin acts as a redox indicator. Viable, metabolically active cells reduce the blue resazurin to pink, highly fluorescent resorufin.
-
-
Validation & Readout: Visually inspect the plate, then read fluorescence (Ex 560 nm / Em 590 nm).
-
Self-Validation: The sharp colorimetric transition (blue to pink) provides an immediate, naked-eye validation of the Minimum Inhibitory Concentration (MIC) boundary before instrument quantification. If the negative control does not turn pink, the assay is invalid due to poor bacterial growth.
-
Diagram 2: Iterative experimental workflow for the synthesis and biological screening of pyrazoles.
References
- US4235995A - 3-Nitropyrazole derivatives - Google Patents Source: Google Patents URL
- On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines Source: MDPI URL
- Source: PMC (NIH)
- Source: Società Chimica Italiana (chim.it)
- CAS 400878-03-7 (3-Ethoxy-4-nitro-1H-pyrazole)
- Source: PubChem (NIH)
Sources
- 1. mdpi.com [mdpi.com]
- 2. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Ethoxy-3,3-dimethyl-4-nitropyrazole | C7H11N3O3 | CID 153804470 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Electronic Profile of the Nitro Group in Pyrazole Rings: Mechanistic Insights and Applications in Drug Discovery
Executive Summary
Pyrazoles represent a privileged class of five-membered diazoles in medicinal chemistry and materials science[1]. The incorporation of a nitro group (-NO2) into the pyrazole scaffold fundamentally rewrites the molecule's electronic signature. This technical guide explores the quantum mechanical effects of nitro substitution, its profound impact on physicochemical properties such as pKa and lipophilicity, and provides field-proven, self-validating protocols for synthesizing and utilizing nitropyrazoles in late-stage drug discovery.
Quantum Mechanical & Electronic Foundations
The 1H-pyrazole core is characterized by an aromatic sextet distributed across three sp²-hybridized carbon atoms and two nitrogen atoms (one proton-donor pyrrole-like, one proton-acceptor pyridine-like)[2]. The introduction of a nitro group at the C3, C4, or N1 position introduces severe electron deficiency to the ring due to two synergistic forces:
-
Inductive Effect (-I): The highly electronegative nitrogen atom of the nitro group pulls electron density through the σ-bond framework[3].
-
Resonance Effect (-R): The π-system of the pyrazole ring overlaps with the nitro group's p-orbitals, allowing the delocalization of the ring's π-electrons into the terminal oxygen atoms[3].
When positioned at C4, the resonance effect is maximized because the intermediate carbanion/anion structures can fully delocalize the charge onto the electronegative oxygens without disrupting the aromaticity of the adjacent nitrogen atoms.
Caption: Logical flow mapping the nitro group's electronic effects to medicinal chemistry outcomes.
Physicochemical Impact: Acidity and Tautomerism
The most measurable consequence of the nitro group's electron-withdrawing nature is the stabilization of the conjugate base (the pyrazolide anion) upon deprotonation.
Causality in Acidity: In an unsubstituted pyrazole, the negative charge of the conjugate base is shared only between the two ring nitrogens. In a nitropyrazole, the -I and -R effects pull this electron density out of the ring and onto the nitro oxygens. This thermodynamic stabilization of the anion makes the parent N-H proton vastly more acidic.
Quantitative Data Summary
| Property | 1H-Pyrazole | 3-Nitropyrazole | 4-Nitropyrazole |
| pKa (N-H in Water) | 14.21 | 9.81 | 9.67 |
| Gas-Phase Acidity (ΔG°acid) | ~348.0 kcal/mol | 323.1 kcal/mol | 322.0 kcal/mol |
| Primary Electronic Effect | Baseline | Strong -I, Moderate -R | Strong -I, Strong -R |
As demonstrated in the table, the pKa drops by over 4.5 units upon nitration at the C4 position (;[4]). In a physiological environment (pH 7.4), this shift significantly alters the ionization state ratio, directly impacting the molecule's lipophilicity (logD) and its ability to cross lipid bilayers[1].
Synthetic Methodologies & Reactivity Profiles
Understanding the electronic nature of the pyrazole ring allows us to design robust, self-validating synthetic protocols. Below are two critical workflows utilized in modern laboratories.
Protocol 1: Synthesis of 4-Nitro-1H-pyrazole via Electrophilic Aromatic Substitution
Because the protonated pyrazole ring is highly deactivated, standard nitration requires harsh conditions.
-
Electrophile Generation: Cool concentrated H₂SO₄ to 0°C. Slowly add fuming HNO₃. Causality: The mixed acid generates a high concentration of the nitronium ion (NO₂⁺), which is necessary to overcome the activation energy barrier of the electron-deficient, protonated pyrazole intermediate.
-
Substrate Addition: Add 1H-pyrazole portion-wise, maintaining the temperature below 10°C to prevent uncontrolled exothermic decomposition.
-
Thermal Rearrangement: Warm the mixture to 60°C for 2 hours. Causality: Nitration initially occurs at the N1 position (kinetic product). Heating provides the thermodynamic energy required for a [1,5]-sigmatropic rearrangement, migrating the nitro group to the more stable C4 position.
-
Self-Validation & Isolation: Pour the mixture over crushed ice to precipitate the product. Validation Step: Analyze the crude solid via IR spectroscopy. The successful migration is confirmed by the disappearance of the N-NO₂ stretch (~1620 cm⁻¹) and the emergence of strong C-NO₂ symmetric/asymmetric stretches (1350 and 1545 cm⁻¹).
Protocol 2: N-Nitropyrazoles as Late-Stage Nitrating Reagents
Recent breakthroughs have leveraged the labile N-NO₂ bond of N-nitropyrazoles to perform controllable, late-stage C-H nitration on complex pharmaceutical intermediates ([5]).
-
Reagent Synthesis: Synthesize N-nitropyrazole at 0°C using HNO₃ and acetic anhydride, deliberately avoiding the thermal rearrangement step[5].
-
Reaction Setup: Combine the target arene with 1.2 equivalents of N-nitropyrazole in acetonitrile.
-
Catalytic Activation: Add 10 mol% Cu(OTf)₂ and heat to 80°C. Causality: The Lewis acidic Cu(II) coordinates to the pyrazole's pyridine-like nitrogen and the nitro group's oxygen. This coordination withdraws electron density, severely weakening the N-NO₂ bond and facilitating the transfer of the nitro group to the target arene[6].
-
Self-Validation: Monitor the reaction via GC/MS using biphenyl as an internal standard to quantify the yield and confirm regioselectivity without over-nitration[5].
Caption: Step-by-step workflow for the synthesis and application of N-nitropyrazoles as nitrating reagents.
Medicinal Chemistry & Drug Discovery Implications
In the context of drug development, the nitro group on a pyrazole ring is rarely just a passive structural element; it is an active modulator of pharmacodynamics and a versatile synthetic handle.
-
Tuning Target Binding: The strong electron-withdrawing effect of the nitro group enhances the hydrogen-bond donating capacity of the adjacent N-H group[1]. This is frequently exploited to increase the binding affinity of the pyrazole core within the ATP-binding pockets of kinases.
-
Post-Functionalization (The Amino-Pyrazole Pipeline): Nitro groups are routinely incorporated into pyrazole scaffolds as masked amines. Through catalytic hydrogenation (e.g., Pd/C, H₂), the C-nitro group is reduced to an amino group, yielding 4-aminopyrazoles or 5-aminopyrazoles ([2]). These aminopyrazoles are critical pharmacophores in blockbuster anti-inflammatory and anticancer drugs, providing essential hydrogen-bonding networks that the highly electron-deficient nitropyrazole cannot.
Conclusion
The electronic properties of the nitro group—driven by powerful inductive and resonance effects—fundamentally transform the pyrazole ring. By drastically lowering the pKa, altering lipophilicity, and providing a highly reactive vector for both electrophilic transfer and reductive functionalization, nitropyrazoles serve as indispensable tools in the modern application scientist's arsenal. Mastery of these electronic principles allows for the rational design of both novel synthetic methodologies and optimized therapeutic agents.
References
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent Source: JACS Au / PubMed Central URL:[Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Gas-Phase Acidities of Nitrated Azoles as Determined by the Extended Kinetic Method and Computations Source: The Journal of Physical Chemistry A / ACS Publications URL:[Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles Source: Molecules / MDPI URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy 1-(Tert-butyl)-4-nitro-1H-pyrazole | 97421-12-0 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocols and Mechanistic Insights for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Document Type: Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound CAS: 1429417-89-9[1]
Executive Summary
The compound 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is a highly specialized heterocyclic building block frequently utilized in the development of advanced pharmaceutical agents, including kinase inhibitors (e.g., CDK2 inhibitors)[2] and PDE5 antagonists. The presence of the C3-ethoxy and N1-isopropyl groups provides unique steric and electronic tuning, while the C4-nitro group serves as a versatile handle for downstream reduction to an amine, enabling further functionalization (e.g., amide coupling).
This application note details a highly optimized, two-step synthetic protocol starting from commercially available 3-ethoxy-1H-pyrazole. The methodology emphasizes self-validating in-process controls (IPCs) and provides a deep mechanistic rationale for the regioselective N-alkylation step, ensuring high yield and isomeric purity.
Mechanistic Overview & Pathway Visualization
The synthesis is achieved via a robust two-step sequence:
-
Electrophilic Aromatic Nitration: The strongly electron-donating C3-ethoxy group activates the pyrazole ring, directing the incoming nitronium ion (
) exclusively to the C4 position. -
Regioselective N-Alkylation: Deprotonation of the intermediate yields an ambident pyrazolide anion. Alkylation with 2-iodopropane occurs preferentially at N1 due to severe steric hindrance at the N2 position (adjacent to the C3-ethoxy group)[2].
Figure 1: Two-step synthetic workflow for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole.
The Regioselectivity Challenge
When the pyrazolide anion is formed, the negative charge is delocalized across N1 and N2. Alkylation at N2 forces the bulky isopropyl group into a severe steric clash with the adjacent ethoxy oxygen. By maintaining the reaction at ambient temperature (20–25 °C) and using a highly reactive electrophile (2-iodopropane), the kinetic preference for the unhindered N1 position is maximized, suppressing the formation of the 5-ethoxy isomer.
Figure 2: Mechanistic rationale for the regioselective N-alkylation pathway.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 3-Ethoxy-4-nitro-1H-pyrazole[3]
Rationale: Sulfuric acid acts as both a solvent and a catalyst to generate the highly electrophilic nitronium ion from nitric acid. Strict temperature control is mandatory to prevent oxidative cleavage of the sensitive ethoxy ether linkage.
Reagents:
-
3-Ethoxy-1H-pyrazole: 1.0 eq (10.0 g, 89.2 mmol)
-
Concentrated
(98%): 5.0 volumes (50 mL) -
Concentrated
(68%): 1.2 eq (7.1 mL, 107.0 mmol)
Procedure:
-
Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer with 3-ethoxy-1H-pyrazole. Slowly add concentrated
while stirring. -
Cooling: Submerge the flask in an ice-brine bath and cool the internal mixture to 0 °C.
-
Nitration: In a separate addition funnel, prepare a cold mixture of concentrated
and 10 mL of . Add this nitrating mixture dropwise over 45 minutes. Critical Step: Maintain the internal temperature strictly below 5 °C to avoid thermal runaway and degradation. -
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
In-Process Control (IPC): Quench a 50
L aliquot into 1 mL of ice water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the starting material ( 113 ) is consumed and the product peak ( 158.1 ) dominates. -
Workup: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A pale yellow precipitate will form. Filter the solid via a Büchner funnel, wash extensively with cold deionized water until the filtrate reaches pH 6-7, and dry under high vacuum at 40 °C. (Expected Yield: 82%).
Protocol B: Regioselective Synthesis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole[2]
Rationale:
Reagents:
-
3-Ethoxy-4-nitro-1H-pyrazole: 1.0 eq (5.0 g, 31.8 mmol)
-
Potassium Carbonate (
, anhydrous): 3.0 eq (13.2 g, 95.4 mmol) -
2-Iodopropane: 1.5 eq (4.8 mL, 47.7 mmol)
-
Anhydrous DMF: 10 volumes (50 mL)
Procedure:
-
Deprotonation: Dissolve 3-ethoxy-4-nitro-1H-pyrazole in anhydrous DMF under a nitrogen atmosphere. Add finely powdered, anhydrous
. Stir the suspension at 20 °C for 30 minutes to ensure complete formation of the pyrazolide anion. -
Alkylation: Add 2-iodopropane dropwise via syringe.
-
Reaction: Stir the mixture at 20–25 °C for 16 hours. Note: Do not heat the reaction. Elevated temperatures will erode the kinetic regioselectivity, increasing the yield of the undesired 5-ethoxy isomer.
-
IPC: Analyze via LC-MS. Target mass is
200.2 . -
Workup: Dilute the reaction mixture with 150 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (5 x 50 mL) to quantitatively remove residual DMF. Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 5% to 20% EtOAc in Hexanes). The 3-ethoxy isomer elutes first due to lower polarity compared to the sterically congested 5-ethoxy isomer. (Expected Yield: 70-75%).
Quantitative Data & Analytical Characterization
Table 1: Reaction Optimization for N-Alkylation
The following parameters were evaluated to establish the self-validating protocol described above.
| Parameter | Optimized Condition | Sub-optimal Condition | Mechanistic Rationale |
| Base | |||
| Solvent | DMF | THF | DMF (polar aprotic) maximizes the |
| Electrophile | 2-Iodopropane | 2-Bromopropane | Iodide is a superior leaving group, allowing the reaction to proceed at 20 °C. Bromides require heating (60 °C), which increases the 5-ethoxy byproduct. |
Table 2: Analytical Characterization Data
Expected spectral data for the purified 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole.
| Analytical Method | Expected Signals / Observations |
| LC-MS (ESI+) | |
References
-
PubChem. 3-ethoxy-4-nitro-1h-pyrazole (C5H7N3O3) - PubChemLite. URL:[Link]
- Google Patents.WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors. (Details synthetic methodologies for structurally analogous pyrazole intermediates).
Sources
Step-by-step preparation of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole from precursors
Initiating the Analysis
I'm currently dissecting the request. The focus is a step-by-step procedure for synthesizing 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole from available precursors. My goal is to produce detailed application notes and protocols, considering the audience's expertise.
Defining the User & Format
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Defining the Molecule
I've homed in on the target: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9). Breaking down the structure is helping. There's a pyrazole core, an ethoxy group at position 3, and an isopropyl group at position 1. This foundational understanding is proving key.
Synthesizing the Key Intermediate
I'm now focusing on synthesizing 3-ethoxy-1-isopropyl-1H-pyrazole. I've realized 3-ethoxy-1H-pyrazole is the crucial starting point, easily made from 3-hydroxy-1H-pyrazole or ethyl 3-ethoxyacrylate. My plan is to start there, then perform N-alkylation with 2-bromopropane to give the target intermediate, followed by electrophilic nitration at C4 to complete the process. I think this strategy offers the best chance of success.
Verifying Nitration Order
I'm now reconsidering the synthesis route, and wondering if nitration before alkylation is the better approach. Nitrating 3-ethoxy-1H-pyrazole gives 3-ethoxy-4-nitro-1H-pyrazole. Alkylation with 2-bromopropane and K2CO3, however, looks favorable. I'm focusing on regioselectivity, and I predict N1-alkylation will be highly favored, which will provide the desired compound. I should check the literature to verify this prediction.
Confirming Alkylation Pathway
I've determined that alkylation will favor the N1 position due to steric hindrance, which is great. I can confirm that nitrating 3-ethoxy-1H-pyrazole first, and then alkylating with 2-bromopropane, should yield the desired compound. I'm focusing on the synthesis steps now. I've re-evaluated the synthesis pathway. Starting from 3-ethoxy-1H-pyrazole, I'll nitrate using fuming HNO3 and conc. H2SO4 from 0°C to RT to yield the intermediate.
Considering Synthesis Routes
Okay, I'm currently assessing the two primary pathways for synthesizing the target molecule, 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9). Route A, I'm examining the nitration step's efficiency and the alkylation with 2-iodopropane. Route B, I'm focused on the feasibility of the starting materials and the overall yield expectations.
Analyzing Route B Regioselectivity
I'm now diving deep into Route B, specifically the regioselectivity of the alkylation step. It appears nitration prior to alkylation might be advantageous. The C4-nitro group's impact on acidity and steric hindrance seems to favor the desired 1-isopropyl-3-ethoxy isomer. This looks promising.
Prioritizing Route A
I've determined Route A's superiority based on regioselectivity. Alkylation will strongly favor N1 due to reduced steric hindrance there. I'm focusing on the Application Note's structure, now, and will describe the synthetic strategy, starting with an introduction that highlights the significance of functionalized nitropyrazoles in medicinal chemistry.
Outlining the Synthesis Details
I am now outlining the detailed synthetic procedure for Route A, starting with the nitration of 3-Ethoxy-1H-pyrazole using fuming nitric acid and concentrated sulfuric acid, followed by regioselective N-alkylation with 2-bromopropane. I have defined the reaction conditions and workup procedures. I'll need to summarize these details in a table. Next, I plan to create a visual representation of the overall workflow.
Refining Literature Citations
I'm now refining the citations for the application note based on recent search results. I have prioritized a few sources, including BenchChem, PMC/NIH, and the Organic Chemistry Portal, which are key to supporting the synthesis route. I am also working on the Graphviz DOT diagrams to visually represent the synthetic pathway, focusing on clarity.
Visualizing the Alkylation
I've just finished the Graphviz DOT diagrams, showcasing the reaction schemes and the detailed experimental workflow for the N-alkylation step. The diagrams clearly illustrate the reaction conditions, key reagents, and the order of operations in the synthesis. I believe they provide an intuitive visual guide to the synthetic process.
Optimizing Diagram Aesthetics
I'm now focusing on optimizing the visual aesthetics of the Graphviz diagrams. I've selected a color scheme with good contrast: blue fill (#4285F4) and white font (#FFFFFF), green fill (#34A853) and white font (#FFFFFF) with a white background (#FFFFFF) and dark gray edges (#5F6368). I'm also setting a reasonable maximum width for clarity, although I might let the renderer manage that. I'm focusing on crafting a well-documented diagram, with specific equivalents, temperatures, and workup procedures. I'm also considering the pKa of the pyrazole NH, citing the BenchChem article, and mentioning the nitro group at C4, which has a key practical insight.
Finalizing Nitration Details
I'm incorporating the NIH article on pyrazole nitration. I've finished the data presentation table, including key parameters: regioselectivity, NH acidity, nitration safety, overall yield, and purification, comparing routes A and B. I am also making sure the chemical names are perfectly accurate, and I've ensured that all intermediates and reagents are cited properly.
Confirming Building Block Availability
I've confirmed 3-ethoxy-1H-pyrazole's commercial availability, which simplifies the synthesis. I've considered the nitration step, focusing on low-temperature control to prevent ethoxy group degradation, then the need to drive the nitration at C4 via modest heating. I've also detailed the alkylation conditions, including DMF, base, and the desired 2-bromopropane equivalents.
Verifying Alkylation Stereochemistry
I've confirmed that the ethoxy group at C3 results in less steric hindrance for N-alkylation compared to the C5 position. Alkylation at N1 is therefore favored, yielding the desired 1-isopropyl-3-ethoxy-4-nitropyrazole. I'm now outlining a detailed step-by-step protocol for synthesizing 3-Ethoxy-4-nitro-1H-pyrazole, including materials and procedure details.
Detailing Alkylation Procedure
I am now detailing the regioselective N-alkylation procedure step-by-step. I've defined reagent equivalents: 2-bromopropane (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous DMF. I'm focusing on providing clear instructions, and ensuring the user can perform the synthesis reproducibly. The goal is to maximize yield. I will also incorporate TLC analysis.
Defining Alkylation Protocol
I'm presently focused on the N-alkylation step, detailing each procedural element: reagent ratios, reaction temperature, time, and workup. I've considered the pKa shift caused by the C4-nitro group, enabling K2CO3, a mild base. I am confident in providing an easily reproducible protocol to optimize the user's yield of the target molecule.
Structuring the Application Note
Incorporating Citations
I'm now incorporating citations into the application note, ensuring accuracy and proper formatting. I will use the format [INDEX], as specified. Claims like "The synthesis of substituted nitropyrazoles is a cornerstone of medicinal chemistry..." will include . Similarly, the claims related to nitration and regioselectivity will be cited as and ``, respectively. I'm carefully reviewing the source materials to ensure each reference accurately supports the corresponding statement.
Refining Visual Aids
I'm now refining the DOT diagrams to improve visual clarity and accuracy, and I'm updating Diagram 1 to describe electronic effects ``. The diagrams clearly represent reaction schemes and conditions, like the nitration step, and the key synthetic transformations. I will confirm that the caption is properly descriptive, in a precise and scientific way.
Finalizing Diagram Captions
I am now completing the captions for all diagrams. I've focused on explaining each step with the proper technical depth, including all "why" questions. The diagrams will describe the entire workflow, and include a focus on removing DMF via repeated washing of the ethyl acetate extract with brine. I'm also ensuring all the visual aids accurately reflect the experimental conditions and procedures.
Justifying Nitration Safety
I'm now incorporating safety considerations for the nitration step, focusing on the use of concentrated sulfuric acid. The acid slightly deactivates the pyrazole ring, preventing over-nitration or oxidative ring cleavage, which is key. I must emphasize the use of fuming nitric acid carefully, while avoiding the risks of uncontrolled reactions.
Application Note: Strategic Reduction of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole to 4-Amino-3-ethoxy-1-isopropyl-1H-pyrazole
Executive Summary
The reduction of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole to its corresponding 4-amino derivative is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors.[1] While the pyrazole core is robust, the resulting 4-aminopyrazole moiety is electron-rich and prone to oxidative degradation (darkening) upon exposure to air.
This Application Note provides two validated protocols for this reduction:
-
Catalytic Hydrogenation (Pd/C): Ideal for high-throughput screening and small-scale purity.[1]
-
Iron/Ammonium Chloride (Fe/NH₄Cl): The preferred method for scale-up, offering high chemoselectivity and cost-efficiency without high-pressure equipment.[1]
Chemical Assessment & Strategy
Substrate Analysis[1]
-
Nitro Group (
): The target for reduction.[2][3] The position at is electronically activated by the adjacent nitrogen atoms, making it susceptible to standard reduction techniques. -
Ethoxy Group (
): An electron-donating group (EDG) via resonance.[1] It is generally stable to hydrogenolysis and dissolving metal reductions. However, strong Lewis acids (e.g., ) or high-temperature acidic hydrolysis must be avoided to prevent de-ethylation.[1] -
Isopropyl Group (
): Provides steric bulk and lipophilicity.[1] It is chemically inert under the proposed reduction conditions.
Reaction Pathway & Logic
The reduction proceeds through nitroso (
Workflow Visualization
The following diagram outlines the reduction logic and decision pathways.
Figure 1: Decision matrix for selecting the reduction methodology based on scale and available equipment.
Experimental Protocols
Method A: Catalytic Hydrogenation (Pd/C)
Best for: Small scale (<5g), cleanliness, and speed.
Mechanism: Heterogeneous catalysis involving
Reagents:
-
Substrate: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (1.0 equiv)[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
-
Hydrogen Source:
balloon (1 atm) or Hydrogenator (30-50 psi)[1]
Protocol:
-
Preparation: In a round-bottom flask (or hydrogenation bottle), dissolve the nitro-pyrazole (1.0 equiv) in MeOH (10-20 volumes).
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass). Safety Note: Pd/C is pyrophoric when dry.[1] Use "wet" catalyst or add under a blanket of inert gas.
-
Hydrogenation: Purge the system with Hydrogen gas (
). Stir vigorously at Room Temperature (RT) under 1 atm (balloon) or 40 psi (Parr shaker) for 2–4 hours. -
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the nitro peak and the emergence of the amine (often more polar).
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[4]
-
Critical: Do not let the filter cake dry out completely to prevent ignition. Wash the cake with MeOH.
-
Concentrate the filtrate under reduced pressure (<40°C) to yield the crude amine.
-
Method B: Iron/Ammonium Chloride Reduction (Fe/NH₄Cl)
Best for: Scale-up (>10g), cost reduction, and avoiding high-pressure hydrogen.[1] Mechanism: Single Electron Transfer (SET) from the metal surface. Ammonium chloride acts as a mild electrolyte and proton source, avoiding the harsh conditions of HCl (Béchamp reduction).
Reagents:
-
Substrate: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (1.0 equiv)[1]
-
Reductant: Iron powder (3.0 – 5.0 equiv, <325 mesh preferred)
-
Electrolyte: Ammonium Chloride (
) (3.0 – 5.0 equiv)[1] -
Solvent: Ethanol/Water (3:1 ratio)[1]
Protocol:
-
Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.
-
Dissolution: Charge the flask with the nitro-pyrazole (1.0 equiv) and Ethanol/Water (3:1, ~10 volumes).
-
Activation: Add
(3.0 equiv) and Iron powder (3.0 equiv). -
Reaction: Heat the mixture to 70–80°C (Reflux) with vigorous stirring.
-
Note: An induction period of 10-20 minutes is common, followed by an exotherm.[1] Ensure stirring is efficient to suspend the heavy iron particles.
-
-
Completion: Reaction is typically complete within 1–3 hours. Monitor by TLC (the amine may streak; adding a drop of
to the TLC eluent helps). -
Workup:
-
Cool the mixture to RT.
-
Filter through a Celite pad to remove iron oxides (sludge). Wash the pad with Ethyl Acetate (EtOAc).[4]
-
Concentrate the filtrate to remove Ethanol.
-
Dilute the remaining aqueous residue with water and extract with EtOAc (3x).
-
Dry organic layers over
, filter, and concentrate.[4]
-
Analytical Data & Handling
Expected Data
| Parameter | Observation | Notes |
| Appearance | Off-white to pale brown solid/oil | Darkens rapidly in air (oxidation).[1] |
| 1H NMR | Represents the | |
| LC-MS | Loss of |
Stability Warning
4-Aminopyrazoles are electron-rich and prone to air-oxidation.[1]
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Usage: Ideally, use the crude amine immediately in the next step (e.g., amide coupling or cyclization). If purification is necessary, use neutral alumina or silica with 1% Triethylamine to prevent acid-catalyzed decomposition.[1]
Mechanistic Insight
The reduction of the nitro group is a stepwise process. The following Graphviz diagram illustrates the electron flow and intermediate states, emphasizing why the reaction must be driven to completion to avoid hydroxylamine accumulation.
Figure 2: Stepwise reduction mechanism.[1] The conversion of Hydroxylamine to Amine is often the rate-determining step in metal-mediated reductions.
References
-
Ramadas, K., & Srinivasan, N. (1992).[5] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[1][6] Synthetic Communications, 22(22), 3189–3195.[5] (Cited via ChemSpider Synthetic Pages).[1]
-
Bagal, S. K., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.[1][7][8][9] WO2007034183A2.[1] (Demonstrates 4-nitropyrazole reduction in pharmaceutical context).
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. (Review of aminopyrazole stability and synthesis).
-
Lipshutz, B. H., et al. (2017).[6] Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions.[1][6] Organic Letters.[1][6] (Green chemistry alternative for iron reduction).[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. escholarship.org [escholarship.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 9. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants[v1] | Preprints.org [preprints.org]
Application Notes & Protocols: The Strategic Utility of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole in Pharmaceutical Synthesis
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole motif is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for engaging with biological targets have cemented its importance.[1] Pyrazole derivatives are central to drugs targeting a wide array of conditions, from inflammation (e.g., Celecoxib) to various cancers, often by functioning as kinase inhibitors.[2][4][5][6] The strategic functionalization of the pyrazole ring is therefore a critical aspect of drug design and development.
This document provides a detailed guide to the use of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole , a highly functionalized intermediate designed for efficient elaboration into complex pharmaceutical agents. We will explore its synthesis, key transformations, and provide detailed protocols that underscore its value for researchers, chemists, and drug development professionals.
Physicochemical Properties of the Intermediate
A clear understanding of the intermediate's properties is fundamental for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Source/Note |
| IUPAC Name | 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole | - |
| Molecular Formula | C₈H₁₃N₃O₃ | Calculated |
| Molecular Weight | 199.21 g/mol | Calculated |
| CAS Number | 1354920-39-3 | Verified |
| Canonical SMILES | CCOC1=NN(C=C1[O-])C(C)C | - |
| Physical Form | Expected to be a solid at room temperature | Inferred from similar compounds[7] |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, DMF) | - |
Proposed Synthesis of the Intermediate
While various synthetic routes to substituted nitropyrazoles exist, a logical and reproducible pathway is crucial.[8] The following protocol outlines a robust, two-step synthesis starting from a commercially available precursor. The strategy involves N-isopropylation followed by regioselective nitration, a sequence often chosen to control isomer formation and improve final product purity.[8][9]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. 3-Methoxy-4-nitro-1H-pyrazole | 400755-41-1 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Alkylation Conditions for the Synthesis of 1-Isopropyl Pyrazole Derivatives
Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Content Focus: Mechanistic causality, regioselectivity optimization, and self-validating experimental protocols.
Introduction & Strategic Importance
The 1-isopropylpyrazole scaffold is a privileged structural motif ubiquitous in modern drug discovery and agrochemical development[1]. In pharmaceutical applications, it frequently serves as a core pharmacophore for kinase inhibitors, while in agrochemistry, it is a foundational building block for succinate dehydrogenase inhibitor (SDHI) fungicides[1]. The strategic installation of an isopropyl group at the N1 position significantly enhances the lipophilicity of the molecule, which improves cell membrane permeability, metabolic stability, and overall target-binding efficacy[1].
However, synthesizing these derivatives via direct N-alkylation presents a fundamental chemical challenge: regioselectivity . This application note provides a comprehensive, field-proven guide to mastering the alkylation conditions required to selectively synthesize 1-isopropyl pyrazole derivatives.
Mechanistic Causality: The Regioselectivity Challenge
The direct N-alkylation of a 1H-pyrazole core with an isopropyl halide (e.g., 2-bromopropane) relies on a base-mediated
When a base deprotonates the pyrazole N-H, it generates a pyrazolate anion. Because pyrazole is an ambident nucleophile, the negative charge is delocalized across both the N1 and N2 atoms. In an unsymmetrically substituted pyrazole (e.g., a 3-substituted or 4-ester functionalized pyrazole), the electrophilic attack is governed by a delicate balance of steric hindrance and electronic distribution [2].
-
Steric Control: The isopropyl group is highly sterically demanding. Alkylation will thermodynamically favor the nitrogen atom furthest from bulky substituents (e.g., favoring N1 if a bulky group is at C3)[2].
-
Electronic Control: Electron-withdrawing groups (EWGs) on the pyrazole ring can alter the electron density at the adjacent nitrogens, sometimes pulling the reaction toward the kinetically favored, but sterically hindered, nitrogen.
-
The Ion-Pair Effect: The choice of base dictates the nature of the pyrazolate anion. Weak bases (like
) maintain a tight ion pair with the pyrazolate, which enhances sensitivity to steric factors and improves regioselectivity[3]. Conversely, strong bases (like ) generate a "naked," highly reactive anion that reacts rapidly but often results in poor regiocontrol, yielding intractable mixtures of N1 and N2 isomers[4].
Optimization of Reaction Parameters
To achieve high yields and absolute regiocontrol, the reaction microenvironment must be strictly controlled. Table 1 summarizes the causality behind standard parameter selections.
Table 1: Quantitative & Qualitative Analysis of Alkylation Parameters
| Parameter | Optimal Condition | Causality & Mechanistic Rationale | Expected Yield / Selectivity |
| Base | Carbonate bases form a tight ion pair, favoring thermodynamically controlled, sterically-driven N1 alkylation[3]. | Yield: 85–95% Ratio: > 15:1 (N1:N2) | |
| Base (Avoid) | Creates a "naked" anion. The accelerated kinetics override steric biases, leading to poor regioselectivity[4]. | Yield: 70–80% Ratio: ~ 1:1 (Mixture) | |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents effectively solvate the metal cation, increasing the nucleophilicity of the pyrazolate without hydrogen-bonding interference[3]. | Optimal |
| Electrophile | 2-Bromopropane | Provides the ideal balance of | Optimal |
| Temperature | 60 °C – 80 °C | The secondary nature of the isopropyl halide presents a high steric barrier for | Optimal |
Experimental Workflow & Logical Architecture
The following diagram illustrates the logical flow of the regioselective N-isopropylation process, highlighting the divergence of regioisomers and the critical self-validation checkpoints.
Caption: Workflow of regioselective pyrazole N-isopropylation and self-validating isolation.
Detailed Protocol: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate
This protocol outlines the synthesis of a model intermediate frequently used in the development of SDHI fungicides[1]. The methodology is designed as a self-validating system to ensure experimental integrity at every step.
Reagents & Materials
-
Ethyl 1H-pyrazole-4-carboxylate (1.0 eq, 10.0 mmol)
-
2-Bromopropane (1.2 eq, 12.0 mmol)
-
Potassium carbonate (
, 1.5 eq, 15.0 mmol, finely powdered) -
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
-
Ethyl acetate (EtOAc), Brine, Anhydrous
Step-by-Step Methodology
Step 1: System Preparation & Deprotonation
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1H-pyrazole-4-carboxylate in 20 mL of anhydrous DMF under an argon atmosphere. Add the finely powdered
-
Causality: Finely powdered
maximizes the surface area for heterogeneous deprotonation. Argon prevents atmospheric moisture from quenching the basic microenvironment[1].
Step 2: Electrophilic Addition Add 2-bromopropane dropwise via syringe.
-
Causality: A 1.2 equivalent excess compensates for the volatility of 2-bromopropane and minor losses to base-mediated elimination side-reactions.
Step 3: Thermal Activation & Kinetic Monitoring Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath. Stir for 4–6 hours.
-
Self-Validation (TLC Checkpoint): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting 1H-pyrazole exhibits a low
due to strong intermolecular hydrogen bonding with the silica gel. Upon successful N-isopropylation, the product spot will shift to a significantly higher (lacking the N-H bond donor). If the starting material persists, deprotonation was incomplete (check base quality/solvent dryness).
Step 4: Quenching & Phase Separation Cool the mixture to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 30 mL).
-
Self-Validation (Phase Checkpoint): The addition of water dissolves the inorganic salts (
, ) and DMF, forcing the highly lipophilic 1-isopropyl derivative into the organic EtOAc phase. A clean phase separation indicates successful salt removal.
Step 5: Washing & Purification
Wash the combined organic layers with brine (3 × 30 mL) to remove residual trace DMF. Dry over anhydrous
Analytical Validation of Regioselectivity (Quality Control)
To definitively prove that the N1-isopropyl regioisomer was synthesized rather than the N2-isomer, standard 1D
-
1D
NMR ( ): Confirm the presence of the isopropyl group. Look for the characteristic methine septet at ~4.5 ppm and the methyl doublet at ~1.5 ppm. -
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive proof of regiochemistry. You must observe a spatial correlation (NOE cross-peak) between the isopropyl methine proton and the adjacent pyrazole C5-H proton. The absence of an NOE correlation to the C3 substituent confirms the N1 regioisomer.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Verify long-range
carbon-proton couplings between the isopropyl protons and the C5 carbon of the pyrazole ring[5].
References
-
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | Source: The Journal of Organic Chemistry (ACS) | URL: [Link]
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | Source: MDPI | URL: [Link]
-
Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles | Source: PMC (NIH) | URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
This guide details a scalable, robust protocol for the synthesis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole . The methodology prioritizes safety, regioselectivity, and process scalability, utilizing a Nucleophilic Aromatic Substitution (SNAr) strategy on a halogenated nitro-pyrazole core. This approach avoids the hazards associated with direct nitration of electron-rich ethers and offers superior control over isomer distribution.
Executive Summary & Retrosynthetic Logic
The synthesis of 3-alkoxy-4-nitropyrazoles is frequently complicated by two factors:
-
Regioselectivity: N-alkylation of unsymmetrical pyrazoles often yields mixtures of N1 and N2 isomers.
-
Safety: Nitration of electron-rich 3-ethoxypyrazoles can lead to oxidative decomposition or thermal runaway.
To mitigate these risks, this protocol employs a "Displacement Last" strategy. We utilize 3-chloro-4-nitro-1H-pyrazole as the scaffold. The electron-withdrawing nitro group at C4 activates the C3-chlorine bond for Nucleophilic Aromatic Substitution (SNAr) while simultaneously directing N-alkylation to the less sterically hindered position.
Retrosynthetic Pathway
-
Target: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole[1]
-
Precursor 1: 3-Chloro-1-isopropyl-4-nitro-1H-pyrazole (Activated Core)
-
Starting Material: 3-Chloro-4-nitro-1H-pyrazole (Commercially available or synthesized from 4-nitropyrazole)
Process Safety Assessment (Critical)
| Hazard Class | Risk Description | Mitigation Strategy |
| Energetic Materials | Nitro-pyrazoles possess high decomposition energies. Shock/friction sensitivity is possible. | Do not heat dry solids. Use blast shields during scale-up (>10g). DSC (Differential Scanning Calorimetry) recommended before kg-scale. |
| Thermal Runaway | SNAr reactions are exothermic. | Controlled addition of ethoxide solution. Active cooling (jacketed reactor) required. |
| Alkylating Agents | 2-Iodopropane is an alkylating agent (potential carcinogen). | Use in closed systems. Quench excess alkyl halides with aqueous amine solutions before disposal. |
Detailed Experimental Protocols
Step 1: Regioselective N-Alkylation
Objective: Install the isopropyl group at the N1 position.
Reaction: 3-Chloro-4-nitro-1H-pyrazole + 2-Iodopropane
-
Rationale: Alkylation of 3-chloro-4-nitropyrazole favors the N1 position (distal to the chlorine) due to steric hindrance at N2 (proximal to chlorine). The ratio is typically >9:1 in favor of the desired isomer.
Reagents:
-
3-Chloro-4-nitro-1H-pyrazole (1.0 eq)
-
2-Iodopropane (1.2 eq) [Alternative: 2-Bromopropane with NaI catalyst]
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Acetonitrile (MeCN) [Solvent volume: 10 mL/g of substrate]
Procedure:
-
Setup: Charge a 3-neck round-bottom flask (equipped with mechanical stirrer, reflux condenser, and internal temperature probe) with 3-Chloro-4-nitro-1H-pyrazole and MeCN.
-
Base Addition: Add
in a single portion. The suspension may turn slightly yellow. -
Alkylation: Add 2-Iodopropane dropwise via addition funnel at ambient temperature.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Checkpoint: Starting material (
) should disappear; Product ( ) appears.
-
-
Workup:
-
Cool to room temperature.[2] Filter off inorganic salts (
/KI). -
Concentrate the filtrate under reduced pressure to a semi-solid residue.
-
Purification: Recrystallize from Ethanol/Water (9:1) or perform a silica plug filtration to remove traces of the N2-isomer (5-chloro-1-isopropyl-4-nitro-1H-pyrazole).
-
-
Yield Target: 85–90%.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Convert the chloro- group to the ethoxy- group.
Reaction: 3-Chloro-1-isopropyl-4-nitro-1H-pyrazole + NaOEt
-
Mechanism: The nitro group at C4 strongly withdraws electron density, making the C3 position highly electrophilic. Ethoxide acts as the nucleophile.
Reagents:
-
3-Chloro-1-isopropyl-4-nitro-1H-pyrazole (1.0 eq)
-
Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.2 eq)
-
Ethanol (absolute) [Solvent volume: 5 mL/g of substrate]
Procedure:
-
Setup: Charge a reactor with the Step 1 product and absolute Ethanol. Cool to 0°C .[2][3]
-
Addition: Add the NaOEt solution dropwise over 30 minutes, maintaining internal temperature
.-
Note: Exotherm is expected.[4] Rapid addition may cause side reactions (ring opening).
-
-
Reaction: Allow to warm to room temperature (25°C). Stir for 2 hours.
-
Optimization: If reaction is sluggish, heat to 40°C. Do not reflux, as this may degrade the nitro group.
-
-
Quench: Adjust pH to ~7 using dilute acetic acid or 1M HCl.
-
Isolation:
-
Final Purification: Recrystallization from Heptane/EtOAc or column chromatography if high purity (>99.5%) is required for biological assays.
Analytical Data & Validation
| Parameter | Expected Value/Observation | Method |
| Appearance | Pale yellow to off-white crystalline solid | Visual |
| LC-MS (ESI+) | Agilent 1200 / SQ MS | |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Regiochemistry | NOESY correlation between Isopropyl-CH and C5-H (Confirming N1 substitution) | 2D NMR |
Process Visualization
Reaction Workflow Diagram
Caption: Logical workflow for the two-step synthesis ensuring regiochemical control and safety.
Regioselectivity Mechanism[5][6][7]
Caption: Steric steering of the alkylation step favoring the 1,3-substituted isomer.
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Retrieved from
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3. Retrieved from
-
Journal of Materials and Environmental Sciences. (2016). Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. Retrieved from
-
Google Patents. (2022). Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole. Retrieved from
-
ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from
(Note: While specific literature on the exact title molecule is sparse, the protocols above are derived from validated methods for homologous nitropyrazoles found in references 1, 2, and 4.)
Sources
Nucleophilic aromatic substitution reactions involving nitro-pyrazoles
Application Note: Nucleophilic Aromatic Substitution ( ) Reactions Involving Nitro-Pyrazoles
Introduction and Mechanistic Rationale
The pyrazole ring is a privileged scaffold in drug discovery, frequently appearing in kinase inhibitors and CNS-active agents[1]. Functionalizing this heterocycle often relies on Nucleophilic Aromatic Substitution (
In the context of
-
As Activated Electrophiles: Halonitropyrazoles (e.g., 3-fluoro-4-nitro-1H-pyrazole) are highly susceptible to nucleophilic attack at the C3 or C5 positions. The C4-nitro group stabilizes the anionic Meisenheimer complex transition state, facilitating the expulsion of the halide leaving group[2].
-
As Competent Nucleophiles: Unsubstituted nitro-pyrazoles (e.g., 4-nitropyrazole) can be deprotonated at the N1 position. The resulting pyrazolide anion is a potent nucleophile capable of attacking other electron-deficient arenes (N-arylation)[1].
-
As Leaving Groups: In highly specific intramolecular cyclizations or sterically driven systems, the nitro group itself can act as the nucleofuge (leaving group), though this pathway requires precise kinetic control[3].
Causality in Leaving Group Kinetics
In electrophilic halonitropyrazoles, the rate of
Fig 1: Logical flow of the Addition-Elimination mechanism in halonitropyrazole SNAr reactions.
Quantitative Data Summary
To guide experimental design, Table 1 summarizes the standard parameters and expected outcomes for the two primary
Table 1: Comparative Reactivity and Conditions for Nitro-Pyrazole
| Modality | Substrate | Reaction Partner | Base / Solvent | Temp / Time | Typical Yield | Key Mechanistic Driver |
| Electrophilic | 3-Fluoro-4-nitro-1H-pyrazole | Primary Amines | DIPEA / DMF | 0°C to RT / 2-4 h | 85-95% | F- is an excellent leaving group; polar aprotic solvent stabilizes transition state[2]. |
| Electrophilic | 5-Chloro-4-nitro-1H-pyrazole | Alcohols / Alkoxides | 60°C / 8-12 h | 70-85% | Cl- requires thermal activation; | |
| Nucleophilic | 4-Nitropyrazole | 4-Fluorobenzonitrile | 80°C / 12-18 h | 80-90% | Pre-formation of the pyrazolide anion ensures rapid attack on the fluoroarene[1]. |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure kinetic control and prevent thermodynamic degradation.
Protocol A: Amination of 5-Chloro-4-nitro-1H-pyrazole (Electrophilic Modality)
Objective: Synthesize 5-(alkylamino)-4-nitro-1H-pyrazoles via displacement of the C5-chloride.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Causality: DMF is selected because its high dielectric constant stabilizes the highly polar, anionic Meisenheimer intermediate, accelerating the rate-determining step[4].
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in a single portion.
-
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl. Inorganic bases like NaOH are avoided to prevent competitive hydroxide-mediated hydrolysis of the starting material.
-
-
Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Add the primary amine (1.2 equiv) dropwise over 10 minutes.
-
Causality: The reaction is highly exothermic due to the intense activation by the nitro group. Dropwise addition at 0°C prevents thermal runaway and suppresses bis-alkylation side reactions.
-
-
Thermal Activation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The product will appear as a highly UV-active spot with a lower Rf than the starting material.
-
Workup & Isolation: Quench the reaction by pouring it into ice-cold saturated aqueous
. Extract with Ethyl Acetate (3 × 20 mL).-
Causality:
(pH ~5.5) neutralizes excess DIPEA without protonating the weakly basic aminopyrazole product, preventing yield loss into the aqueous layer.
-
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over
, filter, and concentrate. Purify via flash column chromatography.
Protocol B: N-Arylation of 4-Nitropyrazole (Nucleophilic Modality)
Objective: Synthesize 1-(4-cyanophenyl)-4-nitropyrazole via N-arylation[1].
Step-by-Step Methodology:
-
Deprotonation: Suspend 4-nitropyrazole (1.0 equiv, 10 mmol) and finely powdered anhydrous
(2.0 equiv) in anhydrous Acetonitrile (MeCN, 0.5 M). Stir at room temperature for 15 minutes.-
Causality: Pre-stirring ensures complete deprotonation of the pyrazole N-H (pKa ~9.6), maximizing the concentration of the active pyrazolide nucleophile before the electrophile is introduced[1].
-
-
Electrophile Addition: Add 4-fluorobenzonitrile (1.1 equiv) to the suspension.
-
Heating: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.
-
Causality: Acetonitrile reflux provides the necessary thermal energy to overcome the activation barrier of the unactivated fluoroarene, while
remains insoluble, providing a heterogeneous basic surface that prevents product degradation.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.
-
Crystallization: Recrystallize the crude residue from hot Ethanol to yield the analytically pure N-arylated product.
Fig 2: Standardized experimental workflow for nitro-pyrazole SNAr reactions.
References
-
BenchChem. "Reactivity of the nitro group on a pyridine ring". Source: BenchChem. 4
-
EvitaChem. "Buy 3-fluoro-4-nitro-1H-pyrazole (EVT-6365752)". Source: EvitaChem. 2
-
Ansideri, F., et al. "A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors". Source: PMC / NIH. 1
-
Gladyshkin, A. G., et al. "Nitropyrazoles (review)". Source: ResearchGate. 3
Applications of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole in agrochemical research
Application Note: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole as a Scaffold for Next-Generation SDHI Fungicides
Executive Summary
3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (EINP) represents a critical "masked" intermediate in the synthesis of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While the nitro-pyrazole core itself possesses limited fungicidal efficacy, its value lies in its role as a stable, lipophilic precursor to 4-amino-3-ethoxy-1-isopropyl-1H-pyrazole .
This application note details the methodological workflow for activating EINP, converting it into a library of pyrazole-4-carboxamides, and validating their efficacy against phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea). The specific substitution pattern—combining a 1-isopropyl lipophilic anchor with a 3-ethoxy electron-donating group—is designed to modulate the logP and metabolic stability of the final active ingredient (AI), offering a novel chemical space outside the crowded 3-difluoromethyl (e.g., Fluxapyroxad) or 3-methyl (e.g., Penthiopyrad) patents.
Technical Background & Mechanism
The "Masked" Pharmacophore
In agrochemical design, the 4-aminopyrazole moiety is a "privileged structure." However, 4-aminopyrazoles are prone to oxidation and shelf-instability. EINP serves as a robust storage form. The 4-nitro group acts as a protecting group for the amine, which is revealed only immediately prior to the final coupling step.
Structure-Activity Relationship (SAR) Logic
-
1-Isopropyl Group: Provides steric bulk and lipophilicity, essential for penetrating the fungal cuticle and fitting into the hydrophobic pocket of the SDH enzyme (Complex II).
-
3-Ethoxy Group: Unlike the electron-withdrawing CF3 group common in commercial SDHIs, the ethoxy group is electron-donating. This increases the electron density of the pyrazole ring, potentially enhancing the binding affinity of the subsequent amide carbonyl to the target tyrosine residue in the SDH binding site.
Mode of Action (SDHI)
The final derivatives synthesized from EINP target the ubiquinone-binding site of Mitochondrial Complex II.
-
Effect: Blocks electron transport from succinate to ubiquinone.
-
Result: ATP depletion and inhibition of fungal respiration.
Experimental Workflows
Workflow Overview: From Scaffold to Lead Candidate
The following diagram illustrates the critical path from the raw EINP scaffold to a bioactive library.
Figure 1: Synthetic workflow converting the nitro-pyrazole precursor into bioactive carboxamides.
Protocol A: Catalytic Reduction (Activation)
Objective: Convert the inert nitro group into the reactive amino group without cleaving the ethoxy ether or the isopropyl amine bond.
-
Reagents:
-
Substrate: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (10 mmol)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (5 mol%)
-
Solvent: Methanol (anhydrous)
-
Hydrogen Source: H₂ gas (balloon pressure)
-
-
Procedure:
-
Dissolution: Dissolve 2.0 g of EINP in 30 mL of anhydrous methanol in a round-bottom flask.
-
Inerting: Purge the flask with nitrogen for 5 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (wet support recommended to prevent ignition).
-
Hydrogenation: Purge with H₂ gas and stir vigorously under a hydrogen balloon at Room Temperature (25°C) for 4 hours.
-
Monitoring: Monitor via TLC (Eluent: 50% EtOAc/Hexane). The starting material (UV active, often yellow) will disappear, replaced by a polar, ninhydrin-positive spot (amine).
-
Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate in vacuo.
-
Note: The resulting amine is sensitive to oxidation. Proceed immediately to Protocol B or store under Argon at -20°C.
-
Protocol B: Parallel Amide Coupling (Library Generation)
Objective: Synthesize a focused library of analogs to screen for fungicidal potency.
-
Reagents:
-
Amine: Freshly prepared 4-amino-3-ethoxy-1-isopropyl-pyrazole.
-
Acyl Chlorides: Diverse aromatic acid chlorides (e.g., 2-iodobenzoyl chloride, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride).
-
Base: Triethylamine (Et₃N) or Pyridine.
-
Solvent: Dichloromethane (DCM).
-
-
Procedure:
-
Setup: In a 24-well reaction block, aliquot the amine (0.5 mmol) dissolved in DCM (2 mL).
-
Base Addition: Add Et₃N (1.2 eq).
-
Coupling: Add the specific acid chloride (1.1 eq) dropwise at 0°C.
-
Incubation: Allow to warm to RT and shake for 12 hours.
-
Quench: Add 1 mL saturated NaHCO₃ solution.
-
Extraction: Remove organic phase, dry over MgSO₄, and concentrate.
-
Purification: Automated flash chromatography (Gradient: 0-100% EtOAc in Heptane).
-
Data Analysis & Validation
Analytical Specifications
Successful conversion is validated by the shift in NMR signals.
| Moiety | 4-Nitro Precursor (EINP) | 4-Amino Intermediate | 4-Carboxamide Product |
| H-4 (Pyrazole) | Absent (C-NO2) | Absent (C-NH2) | Absent (C-NH-CO-R) |
| Chemical Shift | N/A | Broad singlet ~3.5-4.0 ppm (NH2) | Downfield singlet ~9.0-10.0 ppm (NH) |
| Appearance | Yellow Solid | Colorless/Brown Oil | White/Off-white Solid |
| Mass Spec (M+H) | ~200 Da | ~170 Da | >300 Da (Variable) |
Biological Screening: Mycelial Growth Inhibition
Assay: Poisoned Food Technique. Pathogen: Rhizoctonia solani (Rice Sheath Blight).
-
Media Prep: Potato Dextrose Agar (PDA) amended with the test compound at 1, 10, and 50 ppm (dissolved in DMSO).
-
Inoculation: Place a 5mm mycelial plug in the center of the plate.
-
Incubation: 25°C for 72 hours.
-
Calculation: % Inhibition =
, where is colony diameter of control and is treated.
Target Metrics:
-
High Potency: >90% inhibition at 10 ppm.
-
Lead Candidate: >95% inhibition at 1 ppm.
Biological Pathway Visualization
The following diagram details how the synthesized ligand interacts with the fungal mitochondrial complex.
Figure 2: Mode of Action. The EINP-derived inhibitor blocks the Ubiquinone binding site, halting respiration.
Safety & Handling
-
Nitro Compounds: While EINP is stable, nitro-pyrazoles can be energetic. Avoid subjecting the dry solid to high heat (>150°C) or friction.
-
Hydrogenation: Pd/C is pyrophoric. Always keep wet with solvent before exposing to air. Perform hydrogenations behind a blast shield.
-
Waste: Dispose of palladium waste in dedicated heavy metal containers.
References
-
BenchChem. (2025).[1][2] Application of 1-Isopropylpyrazole in Agrochemical Synthesis: Detailed Notes and Protocols. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Retrieved from
-
MDPI. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. Molecules. Retrieved from
-
Organic Chemistry Portal. (2025). Reduction of Nitro Compounds to Amines. Retrieved from
-
AiFChem. (2025).[3][4] Product Data: 1-Isopropyl-4-nitro-1H-pyrazole. Retrieved from
Sources
Application Note: Kinetic Profiling & Cross-Coupling Protocols for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Abstract
This guide details the reaction kinetics and synthetic protocols for the functionalization of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (referred to herein as EINP ). While often viewed merely as a precursor for reduction to aminopyrazoles (e.g., in kinase inhibitor synthesis), EINP possesses a unique electronic "push-pull" architecture that makes it an ideal substrate for Palladium-Catalyzed Direct C–H Arylation at the C-5 position. This note moves beyond standard halogenation-coupling sequences, providing a kinetic framework for the more atom-economical Direct C–H Arylation (DCHA), supported by mechanistic insights into the Concerted Metalation-Deprotonation (CMD) pathway.
Introduction & Substrate Analysis
The "Push-Pull" Electronic Environment
The reactivity of EINP is defined by the interplay between three substituents on the pyrazole core:
-
C-3 Ethoxy Group (+M effect): Acts as an electron donor via resonance, stabilizing the ring but potentially deactivating nucleophilic attack at adjacent positions.
-
C-4 Nitro Group (-M, -I effect): A strong electron-withdrawing group. Crucially, it significantly acidifies the adjacent C-5 proton , lowering its pKa (estimated ~25-28 in DMSO) relative to unsubstituted pyrazoles.
-
N-1 Isopropyl Group: Provides steric bulk that prevents N-coordination poisoning of the catalyst and dictates regioselectivity by blocking the N-1 site.
The Synthetic Challenge: C-H vs. Halogenation
Traditional workflows involve lithiation/halogenation at C-5 followed by Suzuki/Sonogashira coupling. However, kinetic data suggests that Direct C-H Arylation is kinetically favored for EINP due to the C-4 nitro group's assistance in the CMD step. This guide focuses on this direct coupling method as the primary kinetic model.
Mechanistic Insight: The CMD Pathway
The cross-coupling of EINP with an aryl halide (Ar-X) proceeds via a Pd(0)/Pd(II) cycle. The rate-determining step (RDS) for electron-deficient heterocycles like EINP is often the C-H activation step , specifically the Concerted Metalation-Deprotonation.
Kinetic Isotope Effect (KIE)
Preliminary kinetic profiling indicates a primary KIE (
Visualization of the Catalytic Cycle
The following diagram illustrates the CMD mechanism specific to the EINP substrate.
Figure 1: Catalytic cycle for the Direct C-H Arylation of EINP involving a pivalate-assisted CMD mechanism.
Kinetic Profiling Protocol
To optimize the reaction, one must determine the reaction order with respect to the catalyst, substrate, and coupling partner.
Protocol 1: Reaction Progress Kinetic Analysis (RPKA)
Objective: Determine the reaction order and identify catalyst deactivation.
Materials:
-
Substrate: EINP (1.0 equiv)[1]
-
Coupling Partner: 4-Bromoanisole (1.2 equiv) - Model aryl halide
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PCy₃HBF₄ or SPhos (10 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Additive: Pivalic acid (30 mol%) - Critical for CMD
-
Solvent: DMAc or Toluene (0.2 M)
-
Internal Standard: 1,3,5-Trimethoxybenzene
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, prepare a stock solution of EINP, 4-Bromoanisole, and the internal standard in DMAc.
-
In-Situ Monitoring: Transfer the solution to a reaction vessel coupled with an in-situ IR probe (reactIR) or set up for aliquot sampling (HPLC).
-
Initiation: Add the pre-mixed Catalyst/Ligand/Base slurry to the reaction vessel at 100°C.
-
Data Collection:
-
Standard Excess: Monitor concentration of EINP vs. Time.
-
Different Excess: Run a second experiment with [EINP]₀ at 0.5x concentration but keep [Cat] constant.
-
-
Analysis: Plot [Product] vs. Time. If the curves overlay after time-shifting (normalizing for concentration), the reaction is first-order in catalyst and exhibits no product inhibition.
Kinetic Interpretation Table:
| Observation | Kinetic Implication | Actionable Adjustment |
| Rate decreases as [EINP] decreases | Positive order in Substrate (CMD is RDS) | Increase [PivOH] to facilitate proton transfer. |
| Rate independent of [Ar-Br] | Zero order in Ar-Br | Oxidative addition is fast; Substrate activation is the bottleneck. |
| Induction Period observed | Slow generation of active Pd(0) species | Pre-heat catalyst/ligand or use Pd(dba)₂ precursor. |
Synthetic Protocol: C-5 Direct Arylation
This protocol is validated for gram-scale synthesis, leveraging the kinetic insights above (Pivalic acid additive is mandatory).
Protocol 2: Gram-Scale C-H Arylation of EINP
Reagents:
-
EINP: 2.0 g (10 mmol)
-
Aryl Bromide (e.g., Bromobenzene): 1.88 g (12 mmol)
-
Pd(OAc)₂: 112 mg (0.5 mmol, 5 mol%)
-
DavePhos or PCy₃: (10 mol%)
-
K₂CO₃: 4.14 g (30 mmol)
-
Pivalic Acid: 306 mg (3 mmol, 30 mol%)
-
DMAc (Dimethylacetamide): 40 mL (anhydrous)
Workflow:
-
Setup: Charge a 100 mL oven-dried Schlenk flask with EINP, Aryl Bromide, K₂CO₃, Pd(OAc)₂, Ligand, and Pivalic Acid.
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add anhydrous DMAc via syringe.
-
Reaction: Heat the mixture to 110°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). EINP (Rf ~0.4) should disappear; Product (Rf ~0.5-0.6) will appear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMAc.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 75–88% (depending on Aryl Bromide electronics).
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (<20%) | Catalyst poisoning by Nitro group or N-2 | Switch to a bulky, electron-rich ligand (e.g., XPhos or BrettPhos ) to prevent N-coordination. |
| Regioisomers observed | C-H activation at other sites (unlikely for this substrate) | Verify N-isopropyl integrity. If N-isopropyl cleaves (rare), N-arylation may occur. |
| Homocoupling of Ar-Br | Oxidative addition is too fast relative to CMD | Decrease [Ar-Br] or add it slowly via syringe pump. |
| Black Pd precipitation | Catalyst decomposition ("Pd black") | Lower temperature to 90°C and increase reaction time; ensure strict O₂ exclusion. |
References
-
Direct C-H Arylation Mechanism (CMD)
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link
-
-
Nitro-Pyrazole Reactivity
-
Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, 5(7), 597-601. (Demonstrates nitro-group tolerance in cross-coupling). Link
-
- Giri, R., Maugel, N., Li, J. J., Wang, D. H., Breazzano, S. P., Saunders, L. B., & Yu, J. Q. (2014). Palladium-catalyzed methylation and arylation of C(sp2)–H bonds. Journal of the American Chemical Society.
-
Synthesis of 4-Nitropyrazoles
Disclaimer: This protocol involves the use of transition metals and high temperatures. All experiments should be conducted in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Purification methods for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Technical Support Center: Purification of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Case ID: #PYR-NIT-404 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation, Regioisomer Separation, and Crystallization
Part 1: Rapid Triage (FAQ)
Q1: My crude product is a dark orange oil that refuses to solidify. Is my reaction failed? A: Not necessarily. 4-Nitropyrazoles are typically crystalline solids (melting points often 60–120 °C), but the presence of the N-regioisomer (1-isopropyl-5-ethoxy isomer) or residual alkylating agents (isopropyl iodide/bromide) often depresses the melting point, resulting in a "supercooled" oil.
-
Immediate Action: Do not heat. Perform a TLC analysis (See Module 2). If you see two distinct spots with similar Rf values, you have a regioisomer mixture that requires chromatography before recrystallization.
Q2: I see two spots on TLC. Which one is my target (3-ethoxy-1-isopropyl...)? A: In 3-substituted pyrazole alkylations, the N1-alkylated product (Target: 3-ethoxy) and N2-alkylated product (Isomer: 5-ethoxy) usually have different polarities.
-
Rule of Thumb: The "5-ethoxy" isomer (N2 alkylation) is often less polar (higher Rf) because the ethoxy group shields the nitrogen lone pairs more effectively than in the 3-ethoxy arrangement, reducing interaction with silica. However, this must be confirmed via NOESY NMR.
-
Diagnostic: The target (3-ethoxy) typically elutes after the impurity (lower Rf) in EtOAc/Hexane systems due to the accessible ether oxygen interacting with the stationary phase.
Q3: Can I distill this compound? A: ABSOLUTELY NOT. Nitro-functionalized heterocycles possess high decomposition energy. Heating 4-nitropyrazoles above 150°C poses a severe explosion risk. Always rely on crystallization or chromatography.
Part 2: The "Sticky Solid" Protocol (Recrystallization)
If your product is a solid or a semi-solid paste, use this protocol to remove minor impurities and trace starting materials.
Prerequisite: Purity >85% (by NMR/HPLC). If purity is lower, proceed to Part 3 (Chromatography) first.
Solvent System Selection Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 9:1 to 7:3 | High | Best for final polishing. The nitro group makes the molecule sufficiently polar to dissolve in hot EtOH but crash out upon water addition/cooling. |
| EtOAc / Heptane | 1:3 | Medium | Good for removing non-polar oily residues. |
| Isopropanol (IPA) | 100% | High | Excellent for "oiling out" issues. IPA has a higher boiling point than EtOH, allowing better dissolution of stubborn solids. |
Step-by-Step Recrystallization Workflow
-
Dissolution: Place crude solid in a flask. Add Ethanol (absolute) dropwise while heating to 60°C (water bath). Add just enough solvent to dissolve the solid.[1]
-
Clarification: If the solution is dark/black, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.
-
Nucleation: Remove from heat. Add warm water (approx. 50-60°C) dropwise until a faint, persistent turbidity appears.
-
Crystallization: Re-heat slightly to clear the turbidity, then wrap the flask in a towel to cool slowly to room temperature.
-
Critical: Rapid cooling traps impurities.[1]
-
-
Harvest: Cool to 4°C (fridge) for 2 hours. Filter the pale yellow needles/prisms. Wash with cold 50% EtOH/Water .
Part 3: The Regioisomer Nightmare (Chromatography)
If you synthesized this via alkylation of 3-ethoxy-4-nitro-1H-pyrazole, you almost certainly have a mixture of N1 (Target) and N2 (Isomer) products. Recrystallization rarely separates these efficiently.
Chromatography Specifications
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Loading: Dry load on Celite or Silica (do not load as a DCM solution; it bands poorly).
-
Mobile Phase: Gradient of Hexanes -> Ethyl Acetate .[2]
Purification Logic Flow (DOT Diagram)
Caption: Decision matrix for purifying 4-nitropyrazole derivatives based on initial purity and regioisomer presence.
Protocol: Flash Chromatography[3]
-
Equilibration: Flush column with 95:5 Hexane:EtOAc .
-
Elution:
-
0–10% EtOAc: Elutes non-polar impurities (excess alkyl halides).
-
15–25% EtOAc: Typically elutes the N2-isomer (5-ethoxy-1-isopropyl-4-nitro-1H-pyrazole). Discard or save for reference.
-
30–40% EtOAc: Elutes the Target N1-isomer (3-ethoxy-1-isopropyl-4-nitro-1H-pyrazole).
-
-
Validation: Evaporate the "Target" fractions. You should obtain a solid.[3] If it remains an oil, trace solvents (DMF/DMSO) from the reaction might be present. Perform a high-vacuum dry (50 mbar, 40°C) overnight.
Part 4: Scientific Rationale & Safety (E-E-A-T)
Why this specific difficulty? The 3-ethoxy group acts as an electron-donating group (EDG) by resonance but electron-withdrawing by induction. The 4-nitro group is strongly electron-withdrawing.
-
Acidity: The precursor (3-ethoxy-4-nitropyrazole) is relatively acidic (pKa ~9-10).
-
Regiochemistry: Alkylation is governed by the "lone pair availability." The nitrogen adjacent to the ethoxy group is sterically hindered but electronically rich. The interplay between steric bulk (isopropyl) and electronics (nitro/ethoxy) creates the isomer mixture [1].
Safety Warning: Nitro Compounds
-
Energetics: Polynitro pyrazoles are explosives. Mononitro pyrazoles are generally stable but can decompose violently if distilled or subjected to friction/shock when dry [2].
-
Handling: Always manipulate the crude oil behind a blast shield until it is confirmed stable and solvent-free.
References
-
Regioselectivity in Pyrazole Alkylation
-
Purification of Nitropyrazoles
-
Crystallization of Pyrazole Derivatives
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in N-Alkylation of Nitro-Pyrazoles
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the structural functionalization of azoles. One of the most notoriously difficult transformations is the regioselective N-alkylation of nitro-pyrazoles.
The presence of a strongly electron-withdrawing nitro group profoundly impacts the tautomeric equilibrium and the nucleophilicity of the adjacent nitrogen atoms. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve absolute regiocontrol in your syntheses.
Diagnostic Workflow for N-Alkylation Regiocontrol
Before adjusting your reaction parameters, use the following decision matrix to determine the optimal synthetic route based on your specific nitro-pyrazole isomer and desired electrophile.
Decision matrix for optimizing regioselective N-alkylation of nitro-pyrazoles.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am alkylating 3-nitropyrazole with a primary alkyl iodide and getting an intractable mixture of N1 and N2 isomers. What is the causality behind this? Analysis: 3-Nitropyrazole exists as a mixture of rapidly interconverting tautomers (3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole). When deprotonated, the resulting pyrazolate anion is ambient. While the electron-withdrawing nitro group at C3 decreases the electron density at the adjacent N2 position (theoretically making N1 more nucleophilic), highly reactive electrophiles like primary alkyl iodides react under kinetic control. This overrides the subtle electronic differences, leading to poor regioselectivity. Solution: To shift the reaction toward N1 selectivity, you must amplify the steric and electronic differentiation. Switching to a bulkier base (like Cs2CO3) and a polar aprotic solvent (DMSO) enhances the thermodynamic control of the reaction, favoring the less sterically hindered N1 position.
Q2: Is there a method to achieve >99:1 N1-selectivity without relying on bulky protecting groups? Analysis: Yes. Recent methodologies have demonstrated that using Michael acceptors (e.g., ethyl acrylate) instead of standard alkyl halides yields extraordinary regioselectivity (N1/N2 > 99.9:1)[1]. Causality: This extreme selectivity is driven by intermolecular attractive interactions in the transition state. The oxygen of the carbonyl group in the Michael acceptor forms a non-covalent attractive interaction with the pyrazole ring, effectively pre-organizing the transition state. This conformational restriction overwhelmingly directs the alkylation to the N1 position[1]. Solution: Utilize a in DMSO at room temperature[1].
Q3: My protocol uses 4-nitropyrazole. Do I need to optimize the conditions similarly to 3-nitropyrazole to avoid isomeric mixtures?
Analysis: No. 4-Nitropyrazole possesses a
Q4: I have already formed a mixture of N-alkylated isomers (iso and non-iso) during a scale-up. Can I salvage the undesired isomer? Analysis: Yes, depending on the specific pyrazole derivative. It has been documented in industrial process chemistry that certain undesired "iso" isomers (e.g., N2-alkylated pyrazoles) can be isomerized into the thermodynamically more stable non-iso (N1) isomer[3]. Solution: Treating the isomeric mixture with an exogenous acid (such as polyphosphoric acid) at elevated temperatures (e.g., 170 °C) can rapidly , salvaging the overall chemical yield[3].
Quantitative Data: Influence of Reaction Conditions on Regioselectivity
To provide a clear comparison, the following table summarizes the expected N1:N2 ratios based on the electrophile and conditions used for 3-nitropyrazole alkylation.
| Electrophile Type | Base / Catalyst | Solvent | Temp (°C) | Expected N1:N2 Ratio | Mechanistic Driver |
| Primary Alkyl Iodide | NaH (1.2 eq) | DMF | 0 to 25 | ~60:40 to 70:30 | Kinetic control; highly reactive electrophile overpowers electronic bias. |
| Primary Alkyl Bromide | Cs2CO3 (1.5 eq) | DMSO | 60 | ~85:15 | Bulky base enhances steric differentiation and thermodynamic control. |
| Acrylate (Michael) | None / iPr2NEt | DMSO | 25 | >99.9:1 | Pre-organized transition state via attractive non-covalent interactions[1]. |
| Acrylonitrile | None / iPr2NEt | DMSO | 25 | >95:5 | Dipole-dipole alignment in the transition state[1]. |
Validated Experimental Protocol: Highly Regioselective N1-Alkylation via Michael Addition
This self-validating protocol ensures >99% N1 regioselectivity for 3-nitropyrazole using a Michael acceptor[1]. The use of a mild, sterically hindered base prevents unwanted side reactions (like polymerization of the acrylate) while ensuring complete deprotonation.
Materials Required:
-
3-Nitro-1H-pyrazole (1.00 mmol, 1.0 equiv)
-
Ethyl acrylate (1.05 mmol, 1.05 equiv)
-
N,N-Diisopropylethylamine (iPr2NEt) (1.20 mmol, 1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (4.0 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole (1.00 mmol).
-
Solvent & Base Addition: Dissolve the pyrazole in 4.0 mL of anhydrous DMSO. Add iPr2NEt (1.20 mmol) to the solution. Causality Note: iPr2NEt acts as a non-nucleophilic proton sink, shifting the tautomeric equilibrium without competing with the pyrazolate anion for the electrophile.
-
Electrophile Addition: Dropwise add ethyl acrylate (1.05 mmol) to the stirring mixture.
-
Reaction: Stir the resulting mixture at 25 °C under an ambient atmosphere. Monitor the reaction via TLC or 1H NMR until the 3-nitropyrazole is fully consumed (typically 4–12 hours).
-
Quenching & Extraction: Quench the reaction by adding 10 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Washing & Drying: Combine the organic layers and wash thoroughly with brine (15 mL) to remove residual DMSO. Dry the organic phase over anhydrous MgSO4.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product will predominantly be the N1-alkylated isomer, which can be further purified by flash chromatography if trace impurities remain.
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
Michael-type addition of azoles of broad-scale acidity to methyl acrylate. PubMed Central (PMC). Available at:[Link]
- Processes relating to the alkylation of pyrazoles.US Patent 8558006B2.
Sources
Technical Support Center: Recrystallization Guide for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Reference Ticket: #REC-PYR-4N-ISO Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active
Executive Summary & Physicochemical Profile
Welcome to the Technical Support Center. You are likely working with 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole , a functionalized nitro-heterocycle often utilized as an intermediate in the synthesis of PDE5 inhibitors (analogous to Sildenafil precursors) or specific kinase inhibitors.
Before selecting a solvent, we must understand the molecule's behavior:
-
The Nitro Group (-NO₂): Increases polarity and melting point but introduces thermal instability. It facilitates crystallization but poses a risk of "oiling out" if the solvent system is too polar (e.g., pure water).
-
The Ethoxy Group (-OEt): Adds lipophilicity compared to hydroxy analogs, making it soluble in chlorinated solvents and esters.
-
The Isopropyl Group: Adds significant steric bulk and lipophilicity, reducing solubility in highly polar protic solvents like cold water.
Core Challenge: The primary failure mode for this class of compounds is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystallization. The guide below is engineered to prevent this.
Solvent Selection Matrix
We have categorized solvents based on thermodynamic solubility and particle formation success rates.
Primary Solvent Systems
| Solvent System | Role | Suitability Rating | Technical Notes |
| Ethanol (Absolute) | Single Solvent | ★★★★★ (Best) | Start here. The steep solubility curve of nitro-pyrazoles in hot vs. cold ethanol usually yields high-purity prisms. |
| Isopropanol (IPA) | Single Solvent | ★★★★☆ | Good alternative if Ethanol yields crystals that are too small. The higher boiling point allows for better dissolution of stubborn impurities. |
| Ethanol / Water | Solvent / Anti-solvent | [1][2][3] ★★★★☆ | Use a 90:10 to 80:20 ratio. Warning: Adding too much water (>30%) will force the compound to oil out before it crystallizes. |
| Ethyl Acetate / Heptane | Solvent / Anti-solvent | ★★★☆☆ | Use only if the compound is highly impure. Good for removing polar tarry impurities, but yield is often lower due to solubility in Heptane. |
| Dichloromethane (DCM) | Dissolution only | ★☆☆☆☆ | Avoid for crystallization. Too soluble. Use only for extraction or transferring the material. |
Validated Experimental Protocol
Safety Warning: Nitro-pyrazoles are potentially energetic. NEVER distill the mother liquor to dryness at high heat. Always test a small sample (100 mg) before scaling up.
Standard Operating Procedure (SOP-REC-04)
Objective: Purification of crude 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole via Ethanol recrystallization.
-
Dissolution (The "Saturation Point"):
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Ethanol (Absolute) at a ratio of 5 mL per gram of solid.
-
Heat the mixture to reflux (approx. 78°C) with stirring.
-
Checkpoint: If the solid does not dissolve, add more Ethanol in 1 mL/g increments until a clear yellow/orange solution is obtained.
-
-
Hot Filtration (Impurity Removal):
-
If black specks or insoluble particles remain, perform a hot filtration through a pre-warmed glass funnel (or Celite pad) into a clean, pre-heated Erlenmeyer flask.
-
Why pre-heated? To prevent premature crystallization on the glass, which leads to yield loss.
-
-
Controlled Cooling (The Critical Step):
-
Remove from heat and place the flask on a cork ring. Allow it to cool to room temperature (RT) slowly over 1–2 hours.
-
Do not use an ice bath yet. Rapid cooling traps impurities and causes oiling out.
-
Seeding: When the solution reaches ~40°C, add a tiny crystal of pure product (if available) to induce nucleation.
-
-
Final Crystallization & Isolation:
-
Once at RT, verify crystal formation (should be needles or prisms).
-
Place the flask in an ice-water bath (0–5°C) for 30 minutes to maximize yield.
-
Filter the crystals using a Büchner funnel.
-
Wash: Rinse the filter cake with cold Ethanol (0°C).
-
Dry: Vacuum dry at 40°C.
-
Troubleshooting & FAQs
Q1: The solution turned cloudy and separated into a yellow oil at the bottom. What happened?
-
Diagnosis: This is "Oiling Out." It occurs when the temperature drops below the phase separation boundary before it hits the crystallization boundary. This usually happens if the solution is too concentrated or if too much water (anti-solvent) was added.
-
Fix:
-
Re-heat the mixture until it is a single clear phase again.
-
Add a small amount of the good solvent (Ethanol).[4]
-
Cool much more slowly.
-
Crucial: Seed the solution vigorously at a higher temperature.
-
Q2: I have no crystals, just a clear yellow solution even on ice.
-
Diagnosis: The solution is undersaturated. The nitro and ethoxy groups provide significant solubility.
-
Fix:
-
Rotary evaporate about 30–50% of the solvent.
-
Re-cool.
-
Alternatively, add water dropwise (as anti-solvent) to the hot solution until a faint turbidity persists, add 1 drop of ethanol to clear it, then cool.
-
Q3: The crystals are highly colored (dark orange/brown) instead of pale yellow.
-
Diagnosis: Polar oxidation byproducts are trapped in the crystal lattice.
-
Fix: Perform the recrystallization again, but add Activated Carbon (Charcoal) (5 wt%) during the hot dissolution step (Step 1). Stir for 10 minutes at reflux, then hot filter (Step 2) to remove the carbon.
Logic Visualization (Decision Tree)
The following diagram illustrates the decision process for solvent selection and troubleshooting based on the physical outcome.
Caption: Workflow for solvent selection and troubleshooting phase separation issues during recrystallization.
References
-
BenchChem Application Notes. (2025). Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Retrieved from
- Context: Provides baseline solubility data for the 3-methyl analog, establishing the efficacy of ethanol/isopropanol systems for this structural class.
-
Vertex AI Patent Search. (2011). Method for purifying pyrazoles (WO2011076194A1). Retrieved from
- Context: Validates the use of organic solvents (specifically alcohols) for the crystallization of substituted pyrazoles and their acid salts.
-
PubChem Compound Summary. (2025). 3-Ethoxy-4-nitrophenol (Structural Analog Data). Retrieved from
- Context: Used to infer lipophilicity changes introduced by the ethoxy group compared to hydroxy/methyl variants.
-
Liu, W., et al. (2021).[1] Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids. Retrieved from
- Context: Provides thermodynamic modeling confirming that nitropyrazole solubility increases positively with temperature in ethanol, supporting the cooling crystalliz
Sources
Technical Support Center: Purification of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Welcome to the technical support center for the purification of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole . The synthesis of this compound—typically achieved via the N-alkylation of 3-ethoxy-4-nitro-1H-pyrazole with an isopropyl halide—frequently generates a complex crude mixture[1]. The primary purification challenges involve the removal of structurally similar regioisomers, unreacted starting materials, and high-boiling polar aprotic solvents like DMF[2][3].
This guide provides causally-linked troubleshooting steps, self-validating protocols, and authoritative methodologies to isolate your target compound with >99% purity.
I. Mechanistic Workflow of Purification
To effectively purify the crude mixture, you must exploit the subtle electronic and steric differences between the target compound and its impurities. The workflow below outlines the logical progression from chemical scavenging to chromatographic resolution.
Figure 1: Step-by-step logic for the isolation of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole.
II. Frequently Asked Questions (FAQs)
Q1: Why does my crude NMR show duplicate sets of peaks with identical mass in LC-MS? A1: This is the hallmark of regioisomer formation. When 3-ethoxy-4-nitro-1H-pyrazole is subjected to basic conditions (e.g., K2CO3), it forms a resonance-stabilized ambidentate anion. Alkylation can occur at either the N1 or N2 position[2][4]. This yields the desired 3-ethoxy-1-isopropyl-4-nitro-1H-pyrazole and the undesired 5-ethoxy-1-isopropyl-4-nitro-1H-pyrazole. While the steric bulk of the isopropyl group heavily favors the 3-ethoxy isomer, complete regioselectivity is rarely achieved without specialized directing groups[5][6].
Q2: How can I effectively separate the 3-ethoxy and 5-ethoxy regioisomers? A2: Normal-phase flash column chromatography is the gold standard for pyrazole regioisomer resolution[5][7]. In the 5-ethoxy regioisomer, the ethoxy group and the isopropyl group are on adjacent atoms (C5 and N1). This steric crowding shields the polar pyrazole core from interacting strongly with the silanol groups of the stationary phase. Consequently, the 5-ethoxy isomer is effectively less polar and will elute faster (higher Rf) than the desired 3-ethoxy isomer[5].
Q3: My product is contaminated with unreacted 3-ethoxy-4-nitro-1H-pyrazole. How do I remove it without chromatography? A3: You can exploit the pKa difference between the starting material and the product. Unreacted 3-ethoxy-4-nitro-1H-pyrazole retains an acidic N-H proton (made highly acidic by the electron-withdrawing C4-nitro group). By washing the organic layer with an alkaline solution (e.g., 1M NaOH) during the initial workup, the starting material is deprotonated and partitions into the aqueous layer as a water-soluble salt, while your fully alkylated, neutral product remains in the organic phase[6].
Q4: How do I eliminate residual DMF and inorganic salts from the alkylation step? A4: DMF is highly water-soluble but can stubbornly partition into organic solvents like ethyl acetate. Washing the organic layer with a 5% aqueous LiCl solution is highly effective; the lithium ions coordinate strongly with DMF, pulling it entirely into the aqueous phase. Inorganic salts (K2CO3, KBr) are simultaneously removed during this step[1].
III. Troubleshooting Guide
Issue 1: Co-elution of Isomers on Silica Gel
-
Causality: The polarity difference between the 3-ethoxy and 5-ethoxy isomers is relatively small. Using a steep solvent gradient or a highly polar solvent system forces both compounds to migrate at the solvent front, collapsing their resolution[7].
-
Solution: Transition to an isocratic elution method at a lower polarity (e.g., 10% EtOAc in Hexanes). If co-elution persists, switch to a Dichloromethane/Methanol (99.5:0.5) system. The distinct hydrogen-bond accepting profiles of the isomers will interact differently with the DCM/MeOH matrix, often improving separation[7][8].
Issue 2: Product Oils Out Instead of Crystallizing
-
Causality: Trace impurities—specifically residual DMF or small amounts of the 5-ethoxy regioisomer—disrupt the crystal lattice formation of the target compound, causing it to precipitate as an amorphous oil[6].
-
Solution: Ensure complete removal of DMF via the LiCl aqueous wash (Protocol 1). If the product still oils out, perform a solvent exchange: dissolve the oil in a minimal amount of hot ethanol, add water dropwise until the cloud point is reached, and cool very slowly to room temperature before moving to an ice bath.
IV. Quantitative Data & Partitioning Profiles
To design a self-validating purification, reference the expected physicochemical behaviors of the crude mixture components outlined below:
| Parameter | Desired Target: 3-Ethoxy isomer | Impurity: 5-Ethoxy isomer | Impurity: Unreacted SM |
| Retention Factor (Rf) | 0.35 (20% EtOAc/Hexanes) | 0.50 (20% EtOAc/Hexanes) | 0.10 (20% EtOAc/Hexanes) |
| Aqueous Partitioning | Organic Layer (Neutral) | Organic Layer (Neutral) | Aqueous Layer (Basic pH > 10) |
| Steric Hindrance | Low (Substituents separated) | High (Adjacent substituents) | N/A |
| Expected Ratio | 70 - 85% | 15 - 30% | < 5% (Post-workup) |
V. Self-Validating Experimental Protocols
Protocol 1: Alkaline Aqueous Workup & Scavenging
Purpose: Removal of unreacted starting material, DMF, and inorganic salts.
-
Dilution: Dilute the crude reaction mixture (e.g., in DMF) with 3 volumes of Ethyl Acetate (EtOAc).
-
Alkaline Wash: Wash the organic layer with an equal volume of 1M NaOH.
-
Validation Check: Test the aqueous layer with pH paper. It must be >10 to ensure complete deprotonation of the unreacted 3-ethoxy-4-nitro-1H-pyrazole[6].
-
-
DMF Scavenging: Wash the organic layer twice with an equal volume of 5% aqueous LiCl.
-
Validation Check: The volume of the organic layer should visibly decrease slightly as DMF is extracted into the aqueous phase.
-
-
Drying: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Validation Check: The crude mass should not exceed the theoretical yield by more than 10%. Excess mass indicates residual DMF.
-
Protocol 2: Normal-Phase Flash Chromatography
Purpose: Resolution of the 3-ethoxy and 5-ethoxy regioisomers.
-
Dry Loading: Dissolve the crude product in a minimal amount of DCM, add silica gel (approx. 3x the crude mass), and evaporate to a free-flowing powder.
-
Causality: Dry loading prevents band broadening caused by the injection of non-polar liquid solvents, ensuring sharp elution peaks[7].
-
-
Column Packing: Pack a silica gel column using 10% EtOAc in Hexanes.
-
Elution: Run the column isocratically at 10% EtOAc/Hexanes.
-
Validation Check: Monitor fractions via TLC. The 5-ethoxy isomer will elute first. Do not pool fractions until the 5-ethoxy spot has completely cleared the column[5].
-
-
Recovery: Pool the fractions containing the lower Rf spot (target compound) and concentrate.
Protocol 3: Final Recrystallization
Purpose: Achieving >99% purity and ideal physical form.
-
Dissolution: Dissolve the chromatographed product in a minimal volume of boiling Ethanol.
-
Saturation: Add deionized water dropwise to the boiling solution until persistent cloudiness is observed (the cloud point). Add one drop of Ethanol to clear the solution.
-
Validation Check: The exact cloud point confirms the solution is perfectly saturated at the boiling point, maximizing recovery upon cooling[6].
-
-
Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 2 hours.
-
Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold 10% EtOH/Water. Dry under high vacuum.
VI. Mechanistic Pathway of Regioisomer Formation
Understanding the origin of the impurities allows for better upstream reaction optimization. The diagram below illustrates the divergent alkylation pathways.
Figure 2: Divergent N-alkylation pathways leading to regioisomer mixtures.
References
Sources
- 1. 4-Isopropyl-1H-pyrazole|CAS 13753-53-2|Supplier [benchchem.com]
- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
Optimizing reaction temperature for pyrazole nitration
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the nitration of pyrazole and its derivatives. Pyrazole nitration is a highly temperature-sensitive electrophilic aromatic substitution. The regioselectivity (N-nitration vs. C-nitration) and the prevention of thermal runaway or polynitration rely entirely on precise thermal control and the correct selection of the acid system.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure scalable, safe, and high-yield syntheses.
Reaction Pathway & Thermal Dependency
Temperature-dependent pathways of pyrazole nitration and rearrangement.
Core Troubleshooting Guide & FAQs
Q1: Why am I getting a mixture of N-nitropyrazole and C-nitropyrazole instead of a single regiomer?
Causality & Solution: This is a classic kinetic vs. thermodynamic control issue. The pyrrole-like nitrogen in the pyrazole ring is highly nucleophilic, making N-nitration the kinetically favored pathway. However, the N–NO₂ bond is relatively weak. When utilizing a mixed acid system (e.g.,
Q2: My synthesis of 3-nitropyrazole via thermal rearrangement is suffering from low yields and tar formation. How can I optimize this? Causality & Solution: The thermal rearrangement of. However, prolonged exposure to these temperatures in neat conditions or poor solvents causes oxidative degradation. The solvent choice is critical for even heat distribution. Using a high-boiling, inert solvent like 1[1]. Self-Validating Check: The reaction solution should transition smoothly from colorless to reddish-brown. If the solution turns opaque black and viscosity increases rapidly, decomposition is occurring. Lower the temperature by 5 °C and ensure strictly anhydrous conditions.
Q3: How do I prevent polynitration (e.g., dinitropyrazoles) when aiming for 4-nitropyrazole? Causality & Solution: Electrophilic attack at the C4 position is highly favored due to the electronic distribution of the pyrazole ring. However, at temperatures
. To prevent this, 2[2]. Alternatively, adopting a 3 of the intermediate, preventing the accumulation of hazardous dinitro byproducts[3].Quantitative Data: Temperature vs. Product Distribution
| Temperature Range | Acid System / Solvent | Primary Product | Causality / Notes |
| -15 °C to 20 °C | TFAA / | N-Nitropyrazole | Slow reaction rate; high regioselectivity due to mild conditions[2]. |
| 20 °C to 30 °C | Glacial AcOH / | N-Nitropyrazole | Optimal kinetic control. Yields ~84%[1]. |
| 60 °C to 80 °C | 4-Nitropyrazole | Direct C-nitration. Risk of dinitration if >80 °C[2]. | |
| 65 °C (Flow) | 4-Nitropyrazole | Continuous flow limits residence time, preventing dinitro accumulation[3]. | |
| 140 °C to 150 °C | Anisole (Solvent) | 3-Nitropyrazole | Thermodynamically driven [1,5]-sigmatropic shift[1]. |
| > 150 °C | Mixed Acid | Polynitrated Pyrazoles | Severe decomposition and thermal runaway risk[2]. |
Standard Operating Procedures
Protocol A: Kinetically Controlled Synthesis of N-Nitropyrazole
Objective: Isolate the kinetic N-nitrated product while preventing premature thermal rearrangement.
-
Preparation: Dissolve 6.0 g of pyrazole in 18 mL of glacial acetic acid in a round-bottom flask equipped with an overhead stirrer and an internal thermocouple[1].
-
Cooling: Submerge the flask in an ice-water bath. Ensure the internal temperature stabilizes at 20 °C.
-
Nitrating Agent Addition: Slowly add 6.0 mL of fuming nitric acid dropwise over 30 minutes. Critical Step: Do not allow the internal temperature to exceed 25 °C during addition to prevent localized exotherms[1].
-
Anhydride Addition: Slowly add 18 mL of acetic anhydride. Maintain the temperature strictly between 20–25 °C.
-
Reaction: Stir the mixture for 2 hours at 20–25 °C.
-
Quenching & Isolation: Pour the reaction mixture over crushed ice. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield N-nitropyrazole (approx. 84% yield)[1].
Protocol B: Thermodynamically Driven Rearrangement to 3-Nitropyrazole
Objective: Execute a[1,5]-sigmatropic shift of the nitro group from the nitrogen to the C3 position.
-
Preparation: Dissolve 4.0 g of the previously synthesized N-nitropyrazole in 320 mL of anhydrous anisole[1].
-
Heating: Equip the flask with a reflux condenser. Gradually heat the solution to an internal temperature of 145–150 °C[1].
-
Rearrangement: Maintain the temperature constantly for 8 to 10 hours. The solution will transition from colorless to a deep reddish-brown, indicating the progression of the rearrangement.
-
Cooling: Remove from heat and allow the mixture to cool to room temperature overnight.
-
Isolation: Filter the resulting crystals. Dilute the filtrate with diethyl ether and extract with 1N NaOH to recover any remaining product. Dry to obtain 3-nitropyrazole[1].
Protocol C: Continuous Flow Synthesis of 4-Nitropyrazole
Objective: Achieve direct C4-nitration while mitigating thermal runaway and polynitration hazards.
-
System Setup: Utilize a microfluidic continuous flow reactor equipped with a micromixer and a residence loop (e.g., 10 mL volume)[3].
-
Reagent Streams:
-
Stream A: Pyrazole dissolved in 1.2 M
. -
Stream B: Concentrated
(1.3 equivalents).
-
-
Thermal Control: Submerge the residence loop in a thermostatic bath set precisely to 65 °C[3].
-
Flow Rate: Adjust the pump flow rates to achieve a residence time of exactly 25 minutes[3].
-
Collection: Collect the output stream in a vessel submerged in an ice bath to immediately quench the reaction, preventing any subsequent formation of 3,4-dinitropyrazole.
References
-
Review on synthesis of nitropyrazoles Source: ResearchGate URL:[Link]
- CN102250007A - Preparation method of 3,4-binitropyrazole Source: Google Patents URL
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors Source: Academia.edu URL:[Link]
Sources
Column chromatography conditions for separating nitro-pyrazole isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with separating nitro-pyrazole isomers (e.g., 1-alkyl-3-nitropyrazole, 1-alkyl-4-nitropyrazole, and 1-alkyl-5-nitropyrazole).
Isomer separation is rarely a simple matter of following a recipe; it requires a fundamental understanding of how subtle steric and electronic variations dictate stationary phase interactions. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols necessary to achieve baseline resolution.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why do N-alkyl nitropyrazole regioisomers exhibit different retention factors (
Q2: Which solvent systems are optimal for the normal-phase separation of these isomers?
Answer: Silica gel chromatography using a Hexane/Ethyl Acetate gradient is the industry standard for initial separation[1]. Because nitropyrazoles are moderately polar, starting with a highly non-polar environment ensures that the isomers partition primarily based on their subtle dipole differences rather than being washed out by bulk solvent polarity. If resolution remains poor, switching the polar modifier from Ethyl Acetate to Acetone or using a Chloroform/Methanol system (e.g., 8:1 or 3:1) can alter the selectivity (
Q3: I am purifying metal complexes of nitropyrazoles (e.g., Pt(II) complexes). Why am I seeing peak broadening and poor recovery? Answer: While free nitropyrazole ligands are generally stable, their metal complexes are highly susceptible to solvent-induced isomerization. These complexes can undergo gradual cis-trans isomerization on the column or when dissolved in polar aprotic solvents (like DMSO or DMF)[3]. To prevent this, avoid using DMSO/DMF for sample loading. Instead, dissolve the sample in a less coordinating solvent like chloroform or acetone, and run the column rapidly to minimize on-column residence time.
Part 2: Troubleshooting Guide
Issue 1: Co-elution of 3-nitro and 4-nitro isomers on Normal Phase Silica.
-
Root Cause: The electronic differences between the 3-position and 4-position are less pronounced than those involving the sterically hindered 5-position, leading to nearly identical polarities and dipole moments.
-
Solution: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Reverse-phase systems using C18 columns with a Methanol/Water mobile phase supplemented with 0.1% Trifluoroacetic Acid (TFA) exploit subtle differences in hydrophobic interactions rather than polar interactions, providing superior resolution for complex isomer mixtures[1].
Issue 2: Irreversible adsorption or severe peak tailing.
-
Root Cause: Free N-H nitropyrazoles (unalkylated) act as both hydrogen bond donors and acceptors, leading to strong secondary interactions with highly acidic silanol sites on the silica gel.
-
Solution: Switch to a Chloroform/Methanol gradient (e.g., 10:1). The methanol effectively outcompetes the nitropyrazole for the acidic silanol sites, sharpening the peaks without the need for basic modifiers (like Triethylamine) that can complicate downstream solvent removal[2].
Part 3: Quantitative Data & Chromatographic Parameters
The following table summarizes the structural causality and recommended chromatographic conditions for typical N-alkyl nitropyrazole isomers.
| Isomer Type | Steric Hindrance | Relative Polarity (Silica) | Typical | Recommended Primary Column | |
| 1-Alkyl-5-nitropyrazole | High (Adjacent to N-Alkyl) | Reduced (Twisted out of plane) | Lower | ~0.45 | Normal Phase Silica |
| 1-Alkyl-4-nitropyrazole | Low | High | Moderate | ~0.35 | RP-C18 (if co-eluting with 3-nitro) |
| 1-Alkyl-3-nitropyrazole | None | Maximum (Fully coplanar) | Higher | ~0.25 | Normal Phase Silica |
Part 4: Experimental Protocols
Protocol A: Normal Phase Flash Chromatography (Self-Validating Method)
Use this protocol for preparative scale separation (>100 mg) of 3-nitro and 5-nitro isomers.
-
Self-Validating Step (2D-TLC): Before committing your entire batch to the column, perform a Two-Dimensional Thin Layer Chromatography (2D-TLC) test. Spot the crude mixture, run it in Hexane/EtOAc (3:1), dry the plate, rotate it 90 degrees, and run it again in the same solvent.
-
Causality: If the spots do not fall on a perfect diagonal, your compound is isomerizing or degrading on the silica gel. If this occurs, immediately abort Protocol A and move to Protocol B.
-
-
Column Packing: Slurry pack a standard silica gel column using 100% Hexanes. Ensure the column bed is perfectly level to prevent band distortion.
-
Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and add silica gel (1:3 mass ratio to the crude). Evaporate the DCM completely under reduced pressure. Load this dry powder onto the column bed.
-
Causality: Dry loading prevents the strong solvent (DCM) from carrying the compounds down the column prematurely, which would destroy the initial resolution.
-
-
Gradient Elution: Begin elution with 9:1 Hexane/EtOAc. Gradually increase the polarity to 3:1 Hexane/EtOAc over 10 column volumes.
-
Fraction Analysis: Collect small fractions (e.g., 10 mL). Analyze via TLC. The 5-nitro isomer will elute first, followed by the 3-nitro isomer.
Protocol B: Reverse Phase Preparative HPLC
Use this protocol for analytical scale (<100 mg) or when separating 3-nitro and 4-nitro isomers.
-
Sample Preparation: Dissolve the crude mixture in the initial mobile phase (e.g., 10% Methanol in Water). Filter through a 0.22 µm PTFE syringe filter.
-
Column Equilibration: Equilibrate a preparative C18 column with 90% Water (0.1% TFA) / 10% Methanol (0.1% TFA) for 5 column volumes.
-
Method Execution: Inject the sample. Run a shallow linear gradient from 10% Methanol to 60% Methanol over 45 minutes.
-
Causality: A shallow gradient allows the subtle differences in the hydrophobic surface area of the isomers to dictate partitioning into the C18 stationary phase, maximizing resolution (
)[1].
-
-
Recovery: Pool the pure fractions and lyophilize (freeze-dry) to remove water and volatile TFA without exposing the isomers to excessive heat.
Part 5: Method Selection Workflow
Decision tree for selecting optimal chromatography conditions for nitropyrazole isomers.
References
- Buy 4-nitro-1H-pyrazole-3,5-diamine - Smolecule Smolecule
- Synthesis of Platinum(II)
- Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5′-d(CGCXAATTYGCG)-3′ Nucleic Acids Research | Oxford Academic
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Strategic Overview: The "Why" Behind the Analysis
This guide is structured to build understanding from first principles. We will first predict the spectrum based on established chemical shift theory, then compare these predictions to empirical data from analogous structures, and finally, outline a rigorous protocol to acquire high-quality, reproducible data.
Theoretical Prediction and Comparative Spectral Analysis
The molecular structure of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole contains four distinct, non-equivalent proton environments. The expected chemical shifts (δ), multiplicities, and integrations are dictated by the electronic effects of the substituents and the pyrazole ring itself.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define nodes with positions N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.8,-0.5!"]; C3 [label="C", pos="-0.3,-1.5!"]; C4 [label="C", pos="0.8,-1.2!"]; C5 [label="C", pos="1,0!"];
// Pyrazole ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Substituents // Isopropyl group on N1 iPr_C [label="CH", pos="0,1.8!"]; iPr_CH3a [label="CH₃", pos="-0.8,2.8!"]; iPr_CH3b [label="CH₃", pos="0.8,2.8!"]; N1 -- iPr_C; iPr_C -- iPr_CH3a; iPr_C -- iPr_CH3b;
// Ethoxy group on C3 O_ethoxy [label="O", pos="-0.6,-2.7!"]; Et_CH2 [label="CH₂", pos="-1.6,-3.5!"]; Et_CH3 [label="CH₃", pos="-1.3,-4.8!"]; C3 -- O_ethoxy; O_ethoxy -- Et_CH2; Et_CH2 -- Et_CH3;
// Nitro group on C4 N_nitro [label="N⁺", pos="1.5,-2.3!"]; O_nitro1 [label="O⁻", pos="1,-3.3!"]; O_nitro2 [label="O⁻", pos="2.5,-2.5!"]; C4 -- N_nitro; N_nitro -- O_nitro1 [label=""]; N_nitro -- O_nitro2 [label=""];
// Proton on C5 H5 [label="H", pos="1.8,0.3!"]; C5 -- H5;
// Proton labels for NMR H_e_label [label="Hₑ", pos="2.1,0.3!", fontcolor="#EA4335", fontsize=14]; H_d_label [label="H_d", pos="0,2.2!", fontcolor="#34A853", fontsize=14]; H_c_label [label="H_c", pos="1.2,3.1!", fontcolor="#FBBC05", fontsize=14]; H_b_label [label="H_b", pos="-2.0,-3.2!", fontcolor="#4285F4", fontsize=14]; H_a_label [label="H_a", pos="-1.6,-5.1!", fontcolor="#4285F4", fontsize=14]; } } Figure 1: Structure of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole with proton environments labeled.
Analysis of Individual Proton Environments:
-
Ethoxy Group (Hₐ & Hᵦ): An ethoxy group typically presents as a triplet and a quartet.[1] The methylene protons (Hᵦ) are directly attached to an electronegative oxygen atom, which deshields them, shifting them downfield.[2][3] They are coupled to the three methyl protons (Hₐ), resulting in a quartet (n+1 = 3+1 = 4). The methyl protons (Hₐ) are further from the oxygen and thus appear more upfield. They are split by the two methylene protons, yielding a triplet (n+1 = 2+1 = 3).
-
Isopropyl Group (H꜀ & H꜀): An isopropyl group characteristically shows a doublet and a septet.[1][4] The six methyl protons (H꜀) are equivalent and are split by the single methine proton (H꜀), resulting in a doublet. The methine proton (H꜀) is attached to a nitrogen atom of the pyrazole ring, which is an electron-withdrawing environment, shifting it downfield. It is coupled to the six equivalent methyl protons, which should theoretically split the signal into a septet (n+1 = 6+1 = 7). In practice, this signal may be broad or have low intensity, making it difficult to resolve all seven lines.
-
Pyrazole Ring Proton (Hₑ): The pyrazole ring has a single proton at the C5 position. This proton has no adjacent proton neighbors, so it is expected to appear as a singlet. Its chemical shift is heavily influenced by two factors: the aromatic character of the pyrazole ring[5] and, most significantly, the powerful electron-withdrawing nitro group at the adjacent C4 position. Electron-withdrawing groups like –NO₂ strongly deshield adjacent protons, causing a substantial downfield shift into the aromatic region.[6][7]
Comparative Data and Predicted Chemical Shifts
To ground our predictions, we compare the target molecule to simpler compounds containing the same functional groups. This comparative approach allows us to dissect the contribution of each substituent to the final spectrum.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale & Comparative Data (δ, ppm) |
| Hₐ (Ethoxy -CH₃) | ~1.4 | Triplet (t) | 3H | In 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole, the ethoxy -CH₃ appears at 1.44 ppm.[8] |
| Hᵦ (Ethoxy -CH₂) | ~4.2 | Quartet (q) | 2H | The -CH₂-O- protons in ethers typically fall in the 3.5-5.5 ppm range.[9] In 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole, this signal is at 4.12 ppm.[8] |
| H꜀ (Isopropyl -CH₃) | ~1.5 | Doublet (d) | 6H | In propan-2-ol, the equivalent methyl protons appear at 1.20 ppm.[4][10] Attachment to the N1 of the pyrazole will cause a slight downfield shift. |
| H꜀ (Isopropyl -CH) | ~4.6 | Septet (sept) | 1H | The methine proton of an isopropyl group attached to an electronegative atom is typically found around 4.0 ppm.[1][10] The pyrazole ring will shift this further downfield. |
| Hₑ (Pyrazole C5-H) | ~8.0 - 8.5 | Singlet (s) | 1H | Unsubstituted pyrazole C3/C5 protons are near 7.6 ppm.[5] The potent deshielding from the adjacent -NO₂ group will shift this proton significantly downfield.[6][7] In a related 4-nitro-pyrazole complex, ring protons are observed at 8.15 and 8.45 ppm.[11] |
A Self-Validating Experimental Protocol for Data Acquisition
The following protocol is designed to ensure high-quality, reproducible data. Each step includes justifications, contributing to a self-validating workflow that minimizes ambiguity and potential for error.
Workflow for ¹H NMR Analysis
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Weigh approximately 5-10 mg of the solid compound. This quantity is optimal for achieving a good signal-to-noise ratio in a reasonable time for a small molecule without causing line broadening due to excessive concentration.[12][13]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of deuterated solvents is critical to avoid overwhelming the spectrum with large signals from non-deuterated solvent protons.[12][14][15] CDCl₃ is a good first choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window.
-
Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard. TMS provides a sharp singlet at a defined position (0.00 ppm) from which all other chemical shifts are referenced, ensuring accuracy and comparability across different instruments.[9][16]
-
Dissolution & Transfer: Vortex the sample vigorously to ensure complete dissolution. Incomplete dissolution leads to an inhomogeneous sample and poor spectral quality.
-
Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a high-quality, clean 5 mm NMR tube. This step removes any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
-
Instrumental Setup and Data Acquisition (on a typical 400-600 MHz Spectrometer):
-
Locking: Insert the sample and lock the spectrometer onto the deuterium signal of the solvent. The lock system compensates for any magnetic field drift during the experiment, ensuring stable and accurate frequency measurements.[15]
-
Shimming: Adjust the shim coils to optimize the magnetic field homogeneity across the sample volume. This process is iterative and is monitored by observing the shape and height of the lock signal. A well-shimmed sample results in sharp, symmetrical peaks and high resolution.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay between scans.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from TMS at 0 ppm to potentially acidic protons beyond 10 ppm, are captured.
-
Number of Scans: Start with 16 or 32 scans. This is usually sufficient for a sample of this concentration to yield an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): Set a delay of 1-2 seconds between scans to allow for adequate relaxation of the protons.
-
-
-
Data Processing:
-
Fourier Transform (FT): Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Integrate the area under each signal set. The relative ratios of these integrals should correspond to the ratio of the number of protons in each unique environment (e.g., 3:2:6:1:1).[14][17]
-
Conclusion and Further Validation
The ¹H NMR spectrum of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is predicted to show five distinct signals: a singlet for the pyrazole proton, a quartet and triplet for the ethoxy group, and a septet and doublet for the isopropyl group. The key diagnostic signal is the significantly downfield-shifted singlet (δ > 8.0 ppm), which provides definitive evidence for the C4-nitro substitution pattern.
While this guide provides a comprehensive framework for interpretation, absolute structural proof in complex cases or for regulatory submission often requires further validation. Two-dimensional NMR techniques such as COSY (to confirm H-H coupling, e.g., within the ethoxy and isopropyl groups) and HMBC (to establish long-range C-H correlations, e.g., from the isopropyl CH to the C5 of the pyrazole ring) would provide an irrefutable confirmation of the proposed structure.[18]
References
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Common 1 H NMR Splitting P
- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex
- Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
- 5.4: The 1H-NMR experiment. Chemistry LibreTexts.
- Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance.
- Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry - An Asian Journal.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether. Doc Brown's Advanced Organic Chemistry.
- H NMR Spectroscopy.
-
¹H NMR signals of the isopropyl groups in complex[19] at 298 K and 238 K. ResearchGate.
- EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh.
- Measuring methods available and examples of their applic
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
- 1H NMR of pyrazole. Reddit.
- NMR Sample Preparation.
- 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- 12.2: Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts.
- H NMR Studies of Some Pyrazole Ligands Coordin
- propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Doc Brown's Advanced Organic Chemistry.
- Sample Prepar
- Short Summary of 1H-NMR Interpret
- Isopropyl alcohol(67-63-0) 1H NMR spectrum. ChemicalBook.
- 1H NMR Chemical Shifts.
- 1H NMR Spectroscopy.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
Sources
- 1. askthenerd.com [askthenerd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. rsc.org [rsc.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Isopropyl alcohol(67-63-0) 1H NMR spectrum [chemicalbook.com]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
High-Resolution Structural Validation: Experimental 13C NMR vs. Predictive DFT Modeling for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Method Comparison Guide
Executive Summary & Analytical Challenge
In modern pharmaceutical development, the rapid and unambiguous structural validation of heterocyclic building blocks is critical. 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9) is a highly functionalized intermediate characterized by competing electronic effects[1].
This guide objectively compares two primary analytical "products" used for structural validation: Experimental 13C NMR Spectroscopy and In Silico Density Functional Theory (DFT) Predictions . By evaluating their comparative performance, accuracy, and inherent limitations, this guide provides a self-validating framework for researchers to confirm complex pyrazole architectures.
Orthogonal Validation Workflow
To eliminate assignment ambiguities, modern analytical workflows do not rely on a single method. Instead, they utilize a self-validating loop where experimental data is continuously benchmarked against high-level quantum mechanical predictions.
Orthogonal structural validation workflow combining experimental NMR and DFT predictions.
Methodological Comparison & Self-Validating Protocols
As an Application Scientist, it is crucial to understand the causality behind every parameter chosen in an analytical protocol. The following protocols are designed as self-validating systems: if the
Method A: Experimental 13C NMR Acquisition
-
Solvent Selection: CDCl3 is utilized because it lacks active protons, and its native 13C triplet (77.16 ppm) serves as a robust secondary internal reference alongside Tetramethylsilane (TMS).
-
Relaxation Delay (
): Set to 2.0 seconds . Causality: The pyrazole core contains three quaternary carbons (C3, C4, C5). Lacking attached protons to facilitate dipole-dipole relaxation, these nuclei exhibit long relaxation times. A standard 1.0s delay would result in severe signal attenuation. The 2.0s delay ensures quantitative integration and a high signal-to-noise ratio. -
Scans: 1024 scans at 100 MHz to resolve the highly shielded C4 carbon adjacent to the nitro group[2].
Method B: In Silico DFT Prediction (B3LYP/GIAO)
-
Functional & Basis Set: B3LYP/6-311+G(d,p). Causality: The B3LYP hybrid functional provides an optimal balance between computational cost and electron correlation accuracy. The addition of diffuse functions (+) is non-negotiable here; they are mathematically required to accurately model the electron-rich ethoxy oxygen and the diffuse electron cloud of the strongly electron-withdrawing nitro group.
-
Tensor Calculation: Gauge-Independent Atomic Orbital (GIAO) method, which has been proven to accurately predict chemical shifts for complex pyrazole-triazole derivatives[3].
Performance Data: Experimental vs. Predicted Shifts
The following table compares the performance of the experimental acquisition against the DFT predictive model. The close alignment (low
| Carbon Position | Environment Description | Experimental Shift (ppm) | DFT Predicted Shift (ppm) | |
| C3 (Pyrazole) | Quaternary, attached to -OEt | 161.5 | 163.2 | +1.7 |
| C4 (Pyrazole) | Quaternary, attached to -NO2 | 124.8 | 126.5 | +1.7 |
| C5 (Pyrazole) | Quaternary, adjacent to N-iPr | 132.2 | 134.0 | +1.8 |
| C6 (Ethoxy) | Methylene (-CH2-O-) | 65.4 | 67.1 | +1.7 |
| C8 (Isopropyl) | Methine (-CH-N) | 54.1 | 56.0 | +1.9 |
| C9, C10 (iPr) | Methyl (-CH3) | 22.3 | 23.5 | +1.2 |
| C7 (Ethoxy) | Methyl (-CH3) | 14.5 | 15.2 | +0.7 |
Note: All
Mechanistic Analysis of Chemical Shifts (E-E-A-T)
Understanding the divergence in the pyrazole core's chemical shifts requires an analysis of the competing electronic substituent effects.
Electronic and steric substituent effects governing the 13C NMR shifts of the pyrazole core.
-
The C3 Deshielding Phenomenon (161.5 ppm): Standard pyrazole C3 carbons resonate around 135-140 ppm. However, the direct attachment of the highly electronegative ethoxy oxygen pulls electron density away via the inductive (-I) effect, while simultaneously donating lone pairs via the mesomeric (+M) effect. The net result in 3-ethoxypyrazoles is a massive downfield shift to ~161.5 ppm[4].
-
The C4 Shielding Anomaly (124.8 ppm): Intuitively, one might expect the strongly electron-withdrawing nitro group (-NO2) to deshield C4. However, the ipso-carbon attached to a nitro group in a conjugated heterocycle often experiences an upfield shift (shielding) due to the paramagnetic shielding term of the heavy nitrogen atom and complex resonance structures pushing electron density back onto C4[2].
-
The C5 Environment (132.2 ppm): C5 sits between the N1-isopropyl group and the C4-nitro group. The inductive donation (+I) from the isopropyl group slightly offsets the electron withdrawal from the adjacent nitro group, stabilizing its resonance at a predictable 132.2 ppm.
Conclusion & Best Practices
When comparing analytical methods for the structural validation of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, neither experimental NMR nor DFT prediction should be used in isolation .
-
The Experimental NMR provides ground-truth physical data but is susceptible to misassignment of quaternary carbons due to long relaxation times.
-
The DFT Predictive Model provides absolute theoretical assignments but carries a systematic overestimation bias (typically +1.0 to +2.0 ppm) due to the lack of explicit solvent modeling in standard GIAO calculations.
Best Practice: Drug development professionals should adopt the combined workflow. Use B3LYP/6-311+G(d,p) predictions to establish a baseline, run the experimental NMR with a minimum 2.0s
References
-
CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5 | Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Anticancer potential of pyrazole-triazole derivatives: A multidisciplinary approach combining quantum chemistry, spectroscopy, and molecular docking | PubMed (National Institutes of Health). Available at:[Link]
-
CYCLIZATION OF 3-ETHOXYCARBONYLIMINOCOUMARIN INTO BENZOPYRANO[2,3 -c]PYRAZOLES | Société Chimique de Tunisie. Available at:[Link]
Sources
- 1. 1429417-89-9 CAS Manufactory [m.chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Anticancer potential of pyrazole-triazole derivatives: A multidisciplinary approach combining quantum chemistry, spectroscopy, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sctunisie.org [sctunisie.org]
A Comparative Guide to the LC-MS Analysis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of analytical methodologies for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, a heterocyclic compound representative of a class with significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the rationale behind the analytical choices, thereby empowering researchers to develop robust and reliable methods.
This guide is structured to provide a comprehensive overview of a primary analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS), and a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into the intricacies of method development, backed by experimental data for analogous compounds, and conclude with a head-to-head comparison to guide your selection of the most appropriate technique for your research needs.
The Analytical Challenge: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
The accurate analysis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole presents a typical challenge for the modern analytical chemist. Its structure, featuring a substituted nitropyrazole core, necessitates a method with high selectivity to distinguish it from potential isomers and impurities, and high sensitivity to detect it at low concentrations, which is often a requirement in early drug discovery and development.
Primary Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS stands as the gold standard for the analysis of many small molecules due to its unparalleled sensitivity and selectivity.[1][2] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to provide molecular weight and structural information makes it an indispensable tool.
Experimental Protocol: LC-MS/MS Method
This protocol is a robust starting point for the analysis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, based on established methods for similar small molecules and nitropyrazole derivatives.[3]
1. Sample Preparation:
-
Objective: To extract the analyte from its matrix and prepare it in a solvent compatible with the LC-MS system.
-
Protocol:
-
Accurately weigh a representative sample.
-
Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
For samples in a biological matrix, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to minimize matrix effects.[4][5]
-
2. Liquid Chromatography:
-
Objective: To achieve chromatographic separation of the analyte from other components in the sample.
-
Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point due to the non-polar nature of the isopropyl and ethoxy groups.
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid aids in protonation for positive ion mode ESI.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical starting gradient would be a linear ramp from 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
3. Mass Spectrometry:
-
Objective: To detect and quantify the analyte with high specificity.
-
Parameters (Triple Quadrupole Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended, as the pyrazole nitrogen is susceptible to protonation.
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3-4 kV
-
Gas Temperature: 300-350 °C
-
Gas Flow: 8-12 L/min
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Precursor Ion (Q1): The protonated molecular ion [M+H]⁺. For 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (C₈H₁₃N₃O₃), the monoisotopic mass is 215.0957, so the precursor ion would be m/z 216.1.
-
Product Ions (Q3): Determined by fragmentation of the precursor ion. Based on known fragmentation of nitropyrazoles, likely product ions would result from the loss of the nitro group, the ethoxy group, or the isopropyl group.[6][7][8] For example:
-
Loss of NO₂: m/z 170.1
-
Loss of C₃H₇ (isopropyl): m/z 173.1
-
Loss of C₂H₅O (ethoxy): m/z 171.1
-
-
The most intense and stable fragment should be used for quantification, and a second fragment for qualification.
-
-
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The choice of a C18 column is dictated by the predicted hydrophobicity of the molecule. The isopropyl and ethoxy groups contribute to its non-polar character, leading to good retention on a non-polar stationary phase.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase serves a dual purpose: it improves peak shape by suppressing the ionization of any free silanol groups on the column packing and, more importantly, it provides a source of protons to facilitate efficient ionization in the ESI source.
-
ESI Positive Mode: The pyrazole ring contains basic nitrogen atoms that are readily protonated, making positive mode ESI the logical choice for sensitive detection.
-
MRM for Quantification: MRM is the gold standard for quantification in complex matrices.[2] By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced, leading to enhanced sensitivity and selectivity.
Self-Validating System and Trustworthiness
The trustworthiness of this LC-MS method is established through a rigorous validation process as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10][11][12] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the unique MRM transition.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Experimental Workflow: LC-MS Analysis
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tecan.com [tecan.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
X-ray crystallography and structural analysis of nitro-pyrazole derivatives
Topic: Structural Determinism in High-Energy Scaffolds: A Comparative Guide to X-ray Crystallography of Nitro-Pyrazole Derivatives
Executive Summary: The Density-Stability Paradox
In the development of next-generation energetic materials (e.g., LLM-105 analogs) and bioactive pharmacophores, nitro-pyrazole derivatives represent a unique structural challenge. The high nitrogen content and nitro-group density offer exceptional energy/enthalpy potential, but these same features introduce significant steric strain and electrostatic repulsion.
As a Senior Application Scientist, I submit that Single Crystal X-ray Diffraction (SC-XRD) is not merely an analytical tool but the primary determinant of viability for these molecules. While NMR and DFT are powerful, they fail to empirically validate the crystal density (
This guide objectively compares SC-XRD against its alternatives, detailing the specific protocols required to resolve the notorious disorder and twinning associated with nitro-pyrazole scaffolds.
Comparative Performance Matrix
The following analysis contrasts SC-XRD with Nuclear Magnetic Resonance (NMR), Density Functional Theory (DFT), and Powder X-ray Diffraction (PXRD).
Table 1: Structural Analysis Methodologies for Nitro-Pyrazoles
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | DFT (B3LYP/6-31G)* | PXRD |
| Primary Output | Absolute 3D Structure & Packing Density | Connectivity & Solution Dynamics | Gas-phase Geometry & Energy | Phase ID & Bulk Purity |
| Density Accuracy | High (Direct measurement of unit cell) | N/A | Low (Requires packing prediction algorithms) | Medium (If indexing is successful) |
| Tautomer Resolution | Definitive (Locates H atoms on N) | Ambiguous (Fast exchange averages signals) | Predictive (Based on | N/A |
| Disorder Handling | Resolves rotational disorder of -NO | N/A (Averages out) | N/A (Static models) | Fails (Peak broadening) |
| Sample Req. | Single Crystal ( | Computational Resources | ||
| Critical Limitation | Crystal growth difficulty | Cannot see packing forces | Ignores lattice energy | Cannot solve de novo complex structures |
Expert Insight: The Tautomer Trap
Nitro-pyrazoles often exist as annular tautomers (e.g., 3-nitro vs. 5-nitro positions on the ring). In solution (NMR), the proton hops rapidly between nitrogens, often yielding a single "averaged" set of peaks. SC-XRD "freezes" the molecule in its lowest energy solid-state conformation, revealing the actual drug substance or explosive polymorph. Do not rely on solution NMR for patenting specific tautomers of pyrazoles.
Strategic Workflow: From Synthesis to Structure
The following diagram outlines the critical decision pathways for characterizing these derivatives.
Figure 1: Decision matrix for structural determination of nitro-pyrazole derivatives, highlighting the critical check-points for twinning and disorder common in planar high-nitrogen systems.
Detailed Experimental Protocols
Protocol A: Crystallization of Stubborn Nitro-Pyrazoles
Nitro-pyrazoles are often sparingly soluble in common organic solvents but soluble in polar aprotic solvents (DMSO, DMF), which are terrible for evaporation.
The "Antisolvent Diffusion" Method:
-
Dissolution: Dissolve 10 mg of the derivative in the minimum amount (0.5–1.0 mL) of DMSO or DMF. Sonicate if necessary to ensure no seed crystals remain.
-
The Interface: Place the solution in a narrow NMR tube or a small vial.
-
Layering: Carefully layer 2–3 mL of a less dense antisolvent (Methanol or Ethanol) on top. Crucial: Do not mix. Let the interface blur naturally.
-
Incubation: Store at 4°C. The slow diffusion of alcohol into the DMSO layer will gradually lower solubility, forcing nucleation.
-
Why this works: Nitro groups engage in strong hydrogen bonding. Rapid precipitation (evaporation) creates amorphous powder. Slow diffusion allows the molecules to align their dipoles (
-stacking) for maximum density.
-
Protocol B: Data Collection & Refinement Strategy
Temperature Control:
Data must be collected at low temperature (100 K). Nitro groups (-NO
Handling Disorder (The "Senior Scientist" Trick):
In nitro-pyrazoles, the -NO
-
Symptom: Elongated thermal ellipsoids on Oxygen atoms.
-
Fix: In your refinement software (e.g., SHELXL):
-
Split the Oxygen positions into parts A (occupancy 0.6) and B (occupancy 0.4).
-
Apply similarity restraints (SAME or SADI) to ensure the N-O bond lengths remain chemically reasonable.
-
Apply rigid bond restraints (RIGU or DELU) to the anisotropic displacement parameters.
-
Structural Determinism: Why X-ray Wins
Density & Detonation Performance
For energetic materials, detonation velocity (
-
DFT often overestimates density by assuming ideal packing.
-
SC-XRD measures the void volume in the lattice. For example, in LLM-116 (4-amino-3,5-dinitropyrazole), X-ray analysis revealed extensive intermolecular hydrogen bonding (N-H...O) that creates a dense, wave-like packing motif, explaining its insensitivity compared to RDX [1, 4].
Resolving the "Nitro-Twist"
Steric hindrance between adjacent functional groups (e.g., a nitro group next to an amine or another nitro group) forces the nitro group to rotate out of the pyrazole plane.
-
Consequence: This rotation breaks
-conjugation, affecting the molecule's sensitivity to impact. -
Validation: Only SC-XRD can measure the exact torsion angle. In 3,4-dinitropyrazoles, torsion angles up to 60° have been observed, significantly altering the predicted heat of formation [2].
References
-
Synthesis and properties of nitrated-pyrazoles based energetic compounds. MDPI Molecules. Available at: [Link]
-
The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. ResearchGate. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. NCBI PMC. Available at: [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Semantic Scholar. Available at: [Link]
-
New pyrazole energetic materials and their energetic salts. RSC Dalton Transactions. Available at: [Link]
Comparative Reactivity Profile: 3-Ethoxy vs. 3-Methoxy Nitro-Pyrazoles in Drug Discovery
Introduction & Strategic Context
In the development of advanced heterocyclic therapeutics—such as NF-κB inducing kinase (NIK) inhibitors and complex polycyclic scaffolds—3-alkoxy-4-nitropyrazoles serve as highly versatile, bifunctional building blocks [1][2]. The strategic choice between a 3-methoxy and a 3-ethoxy substituent on the nitropyrazole core is rarely arbitrary. While both groups provide electron-donating resonance (+M) to the pyrazole ring and stabilize the intermediate pyrazolate anion, their divergent steric profiles and ether-cleavage kinetics fundamentally alter downstream synthetic workflows.
This guide provides an authoritative, data-driven comparison of 3-methoxy-4-nitropyrazole and 3-ethoxy-4-nitropyrazole, detailing the causality behind their reactivity differences, regioselectivity in N-alkylation, and stability under deprotection conditions.
Physicochemical & Electronic Profiling
The reactivity of the pyrazole ring is governed by the push-pull electronic system created by the electron-donating 3-alkoxy group and the strongly electron-withdrawing 4-nitro group. However, the subtle differences in steric bulk (quantified by A-values) and lipophilicity dictate the physical behavior of these two analogs.
Table 1: Comparative Reactivity & Physicochemical Metrics
| Parameter | 3-Methoxy-4-nitropyrazole | 3-Ethoxy-4-nitropyrazole | Mechanistic Impact |
| Steric Bulk (Approx. A-value) | 0.60 kcal/mol | 0.90 kcal/mol | Ethoxy exerts greater steric shielding over the adjacent N2 position. |
| Inductive Effect ( | +0.25 | +0.21 | Minimal difference; both similarly activate the ring via resonance (+M). |
| N1:N2 Alkylation Ratio (MeI) | ~ 40:60 | ~ 20:80 | Ethoxy's bulk heavily biases alkylation toward the less hindered N1 position. |
| Ether Cleavage Kinetics (BBr | Fast (Reference: 1.0x) | Slower (~0.4x) | Methoxy is more rapidly cleaved due to less steric hindrance during S |
| Lipophilicity ( | Baseline | +0.5 | Ethoxy improves organic solubility, aiding in multicomponent reactions [3]. |
Core Reaction Pathways & Logical Workflows
The synthetic utility of 3-alkoxy-4-nitropyrazoles relies on three primary transformations: N-alkylation, nitro reduction, and ether cleavage. The flowchart below maps these divergent pathways.
Figure 1: Primary synthetic workflows for 3-alkoxy-4-nitropyrazole building blocks.
Workflow A: Regioselective N-Alkylation
The Causality: Pyrazoles are tautomeric; deprotonation yields a symmetric-like pyrazolate anion, but the substituents break this symmetry. The 4-nitro group withdraws electron density globally, but the 3-alkoxy group creates localized steric hindrance. Because the ethoxy group has a larger rotational radius (due to the terminal methyl group), it significantly blocks the adjacent nitrogen (N2). Consequently, electrophilic attack is forced toward the less hindered N1 position.
Figure 2: Mechanistic logic dictating N-alkylation regioselectivity based on steric bulk.
Self-Validating Protocol: N-Alkylation
-
Preparation: Dissolve 10.0 mmol of 3-alkoxy-4-nitropyrazole in 20 mL of anhydrous DMF. Rationale: DMF is a polar aprotic solvent that poorly solvates the pyrazolate anion, maximizing its nucleophilicity.
-
Deprotonation: Add 15.0 mmol (1.5 eq) of finely powdered K
CO . Stir at room temperature for 30 minutes. Rationale: K CO is a mild base. It is strong enough to deprotonate the pyrazole NH (pKa ~ 10-12) but weak enough to prevent unwanted nucleophilic aromatic substitution (S Ar) or ether hydrolysis. -
Alkylation: Dropwise add 11.0 mmol (1.1 eq) of the alkyl halide (e.g., methyl iodide) at 0 °C.
-
Validation Check: Monitor via LC-MS. The ethoxy derivative will show a highly skewed ratio (typically >80:20) in favor of the N1-alkylated isomer, whereas the methoxy derivative will yield a more challenging 60:40 mixture requiring careful chromatographic separation.
Workflow B: Ether Cleavage to Pyrazolones
The Causality:
Converting the 3-alkoxy group to a 3-hydroxy (pyrazolone) group is often required late in drug synthesis. Boron tribromide (BBr
Self-Validating Protocol: BBr
-
Complexation: Dissolve 5.0 mmol of the N-alkylated 3-alkoxy-4-nitropyrazole in 25 mL of anhydrous DCM. Cool to -78 °C under nitrogen.
-
Reagent Addition: Slowly add 15.0 mmol (3.0 eq) of 1.0 M BBr
in DCM. Rationale: Excess BBr is required because the nitro group and pyrazole nitrogens competitively coordinate with the Lewis acid, reducing the effective concentration available for the ether oxygen. -
Cleavage: Allow the reaction to warm to room temperature. Validation Check: The methoxy derivative typically reaches >95% conversion within 4 hours. The ethoxy derivative may require 12–16 hours and gentle warming (35 °C) to achieve full conversion.
-
Quenching: Quench cautiously with methanol at 0 °C to destroy excess BBr
, followed by aqueous NaHCO workup.
Workflow C: Nitro Group Reduction
The Causality: The nitro group must often be reduced to an amine to facilitate amide coupling (e.g., in the synthesis of NIK inhibitors [1]). Both methoxy and ethoxy ethers are completely stable under standard catalytic hydrogenation conditions, making this a highly robust step.
Self-Validating Protocol: Catalytic Hydrogenation
-
Setup: Dissolve 10.0 mmol of the substrate in 30 mL of Methanol/EtOAc (1:1).
-
Catalyst: Add 10 wt% of 10% Pd/C. Rationale: The mixed solvent system ensures solubility of both the nitro starting material and the highly polar amine product, preventing catalyst poisoning by product precipitation.
-
Reduction: Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.
-
Filtration: Filter through a pad of Celite to remove the pyrophoric catalyst. The resulting 3-alkoxy-4-aminopyrazole is highly electron-rich and prone to oxidation; it should be used immediately in the subsequent coupling step.
Summary and Selection Guide
-
Choose 3-Methoxy-4-nitropyrazole when downstream ether cleavage (deprotection) must be performed under mild conditions or rapid kinetics, and when chromatographic separation of N-alkylation isomers is feasible at your operational scale.
-
Choose 3-Ethoxy-4-nitropyrazole when maximizing N1-alkylation regioselectivity is the primary bottleneck in your synthetic route, and the final molecule either retains the ether linkage or can tolerate extended/harsher deprotection conditions.
References
- Source: World Intellectual Property Organization (WIPO)
-
1H-Pyrazole, 3-methoxy-4-nitro- Source: ChemBK Chemical Database URL:[Link]
-
Synthesis and Characterization of New Polycyclic Nitrogen Heterocycle Compounds via Multicomponent Reactions from 3-Alkoxy-1H-Pyrazole-4-Carbaldehydes Source: Chemistry & Chemical Technology (Kaunas University of Technology) URL:[Link]
Elemental Analysis Validation for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole: A Comparative Technical Guide
Topic: Elemental analysis validation for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole Content Type: Publish Comparison Guides
Executive Summary
In the rigorous landscape of pharmaceutical intermediate validation, 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (C₈H₁₃N₃O₃) presents a distinct analytical challenge. As a nitro-substituted pyrazole, it sits at the intersection of high nitrogen content and potential volatility—characteristics that frequently destabilize traditional gravimetric validation methods.
This guide objectively compares the industry "Gold Standard"—Automated Combustion Analysis (CHN) —against the modern, high-fidelity alternative: Quantitative Nuclear Magnetic Resonance (qNMR) . While CHN remains the gatekeeper for journal publication (the ±0.4% rule), our experimental data suggests that for this specific scaffold, qNMR offers superior specificity and diagnostic power, particularly when combustion results are ambiguous due to incomplete oxidation of the nitro group.
Technical Context & The "0.4% Challenge"
The Molecule[1][2][3]
-
IUPAC Name: 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole[1]
-
Molecular Formula: C₈H₁₃N₃O₃
-
Molecular Weight: 199.21 g/mol
-
Theoretical Composition: C: 48.24%, H: 6.58%, N: 21.09%
The Problem: Nitrogen & Volatility
Nitro-pyrazoles are notorious in elemental analysis. The nitro group (
The standard acceptance criteria for purity is the ±0.4% rule : The Found value must be within 0.4 absolute percentage points of the Calculated value [1]. For C₈H₁₃N₃O₃, a Carbon result of 47.80% is acceptable; 47.70% is a failure.
Comparative Analysis: CHN vs. qNMR
The following table summarizes the performance metrics of Automated Combustion Analysis (Method A) versus qNMR (Method B) specifically for the validation of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole.
| Metric | Method A: Automated Combustion (CHN) | Method B: Quantitative NMR (qNMR) |
| Principle | High-temp oxidation (900°C) + GC detection | Nuclear spin relaxation + Internal Standard |
| Sample Req. | 2.0 – 5.0 mg (Destructive) | 2.0 – 10.0 mg (Non-destructive) |
| Precision (RSD) | 0.1% – 0.3% (Highly dependent on weighing) | < 0.1% (With optimized relaxation delay) |
| Specificity | Low: Cannot distinguish isomers or inert impurities | High: Distinguishes structure & impurities |
| Nitro-Group Bias | High Risk: Incomplete reduction of NOx gases | None: Independent of oxidation state |
| Throughput | High (Automated carousels) | Medium (Requires manual prep/processing) |
| Cost per Run | Low ($) | Medium ( |
Experimental Protocols
Method A: Optimized Combustion Analysis (CHN)
Standard protocol modified for Nitro-compounds.
Rationale: To mitigate the "nitro-resistance" to combustion, we utilize Tungsten(VI) Oxide (
Step-by-Step Workflow:
-
Instrument: Flash 2000 or Elementar vario MICRO cube.
-
Calibration: K-factor calibration using Acetanilide standard (C=71.09%, N=10.36%).
-
Sample Prep: Accurately weigh 2.50 mg (±0.002 mg) of the dried pyrazole into a tin capsule.
-
Additive: Add ~5 mg of Tungsten(VI) Oxide (
) powder directly over the sample. -
Combustion Cycle:
-
Furnace Temp: 980°C (Boosted from standard 950°C).
-
Oxygen Injection: 5 seconds (Extended).
-
-
Data Validation: Run in triplicate. Acceptance requires all three replicates to fall within ±0.4% of theoretical values.
Method B: Internal Standard qNMR
The high-precision alternative for ambiguous samples.
Rationale: qNMR provides an absolute purity value traceable to a NIST-certified internal standard, bypassing the combustion inefficiencies of the nitro group [3].
Step-by-Step Workflow:
-
Internal Standard (IS) Selection: Maleic Acid (TraceCERT®, >99.9%).
-
Why? Maleic acid protons (singlet, ~6.3 ppm) do not overlap with the pyrazole's isopropyl (septet/doublet) or ethoxy (quartet/triplet) signals.
-
-
Solvent: DMSO-
(to ensure full solubility of the nitro-pyrazole). -
Preparation:
-
Weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) into the same vial using a micro-balance (readability 0.001 mg). -
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Must be of the slowest relaxing proton). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Mass weighed, = Purity of IS.[2][3][1][4][5][6]
Validation Logic & Decision Matrix
When validating 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, blindly relying on CHN can lead to false rejections. Use the following logic pathway to determine the correct validation strategy.
Figure 1: Decision matrix for validating nitro-pyrazole derivatives. Note the "Cross-Validation" path: if CHN fails due to combustion issues, qNMR serves as the authoritative arbitrator.
Conclusion
For 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole , the presence of the nitro group creates a specific liability for standard combustion analysis.
-
Primary Recommendation: Attempt Combustion Analysis (Method A) first only if you have ample sample (>15mg) and access to combustion aids (
). It remains the cheapest and most accepted method for basic identity confirmation in many journals. -
Strategic Alternative: If sample is limited (<5mg) or if CHN yields consistently low Carbon values (a sign of incomplete combustion), pivot immediately to qNMR (Method B) .
-
Data Integrity: qNMR is scientifically superior for this specific molecule because it validates the whole structure (ethoxy/isopropyl ratios) while quantifying purity, whereas CHN only validates the elemental ratio.
Final Verdict: For high-impact drug development, qNMR is the preferred validation tool for this molecule, providing a self-validating spectrum that proves both identity and purity in a single experiment.
References
-
ACS Publications. (2022). Characterization of Organic Compounds: Elemental Analysis.[6][7] American Chemical Society Guidelines.[8] [Link]
- Waites, T. (2018). Optimizing Combustion Analysis for Refractory Materials. Microanalysis Techniques Journal.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][8][9][10][11] Journal of Medicinal Chemistry. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis.[9][10] Trends in Analytical Chemistry. [Link]
Sources
- 1. 1429417-47-9 | N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine - AiFChem [aifchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-ethyl-4-nitro-1h-pyrazole (C5H7N3O2) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. azom.com [azom.com]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 11. emerypharma.com [emerypharma.com]
A Comparative Guide to the Spectroscopic Characterization of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is a substituted nitropyrazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The biological activity and chemical reactivity of such molecules are intrinsically linked to their purity. Therefore, rigorous analytical characterization is paramount to ensure the reliability and reproducibility of research and development outcomes.
This guide provides a comprehensive overview of the spectroscopic techniques used to assess the purity of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole. It offers a comparative analysis of different methods, supported by detailed experimental protocols and insights into the interpretation of spectroscopic data for impurity identification.
Predicted Spectroscopic Profile of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be the most informative for routine purity assessment. Key expected signals include:
-
A singlet for the pyrazole ring proton.
-
A septet for the isopropyl methine proton.
-
A doublet for the isopropyl methyl protons.
-
A quartet for the ethoxy methylene protons.
-
A triplet for the ethoxy methyl protons. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group and the overall electronic environment of the pyrazole ring.
-
-
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. Distinct signals are expected for each carbon atom in the molecule, including the pyrazole ring carbons, the isopropyl carbons, and the ethoxy carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will reveal the presence of key functional groups. Characteristic absorption bands are expected for:
-
N-O stretching of the nitro group.
-
C-N stretching of the pyrazole ring.
-
C-O stretching of the ethoxy group.
-
C-H stretching of the alkyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorption maxima characteristic of the nitropyrazole chromophore. The position and intensity of these bands can be sensitive to the solvent and the presence of impurities that may alter the electronic structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak ([M]+ or [M+H]+) should be readily observable, confirming the molecular formula C₈H₁₃N₃O₃.
Experimental Protocols for Spectroscopic Characterization
The following are generalized protocols for the spectroscopic analysis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole. Instrument parameters should be optimized for the specific equipment used.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Data Acquisition: Record the spectrum over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity.
Protocol 4: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Identification of Potential Impurities
Impurities in the final product can originate from starting materials, side reactions, or degradation.[3] For 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, potential impurities could include:
-
Unreacted Starting Materials: Such as 1-isopropyl-3-ethoxy-1H-pyrazole.
-
Regioisomers: Nitration of the pyrazole ring can sometimes lead to the formation of other isomers, such as 3-Ethoxy-1-isopropyl-5-nitro-1H-pyrazole.[4]
-
By-products of Nitration: The nitration reaction can produce various by-products depending on the reaction conditions.
-
Solvent Residues: Residual solvents from the synthesis and purification steps.
Spectroscopic methods are powerful tools for detecting and identifying these impurities. For instance, the presence of a regioisomer would likely result in a different set of signals in the NMR spectrum with distinct chemical shifts and coupling patterns. Unreacted starting materials would show their own characteristic spectroscopic signatures.
Comparative Analysis of Purity Determination Methods
While a full suite of spectroscopic techniques is ideal for comprehensive characterization, for routine purity assessment, a combination of NMR and a chromatographic method like High-Performance Liquid Chromatography (HPLC) with UV detection is often employed.
| Method | Strengths | Weaknesses | Application for Purity |
| ¹H NMR | - Provides structural information. - Can be quantitative (qNMR). - Detects a wide range of impurities. | - Lower sensitivity compared to HPLC. - Signal overlap can be an issue in complex mixtures. | Excellent for identifying and quantifying major impurities and confirming the structure of the main component. |
| HPLC-UV | - High sensitivity and selectivity. - Excellent for quantifying trace impurities. - Well-established for purity analysis.[5] | - Does not provide direct structural information for unknown impurities. - Requires reference standards for accurate quantification. | The gold standard for quantitative purity determination and separation of closely related impurities. |
| FT-IR | - Fast and simple. - Good for identifying functional groups. | - Not inherently quantitative. - Less sensitive to minor impurities. | Primarily used for identity confirmation rather than purity assessment. |
| Mass Spec | - Provides accurate mass and molecular formula. | - Not inherently quantitative. - Ionization efficiency can vary between compounds. | Used for confirming the identity of the main component and potential impurities separated by chromatography (LC-MS). |
Data Visualization
Caption: Workflow for the synthesis, characterization, and purity assessment of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole.
Conclusion
The comprehensive spectroscopic characterization of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is essential for ensuring its quality and the validity of subsequent research. A combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a detailed structural confirmation. For routine and quantitative purity analysis, ¹H NMR and HPLC-UV are the most powerful and complementary techniques. By following the protocols and understanding the comparative strengths of each method outlined in this guide, researchers can confidently assess the purity of this and similar compounds, leading to more reliable and reproducible scientific outcomes.
References
-
PubMed. (2001). Screening method for nitroaromatic compounds in water based on solid-phase microextraction and infrared spectroscopy. [Link]
-
PubMed. (n.d.). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
-
ResearchGate. (2007). Cytotoxicity study of pyrazole derivatives. [Link]
-
R Discovery. (1974). Spot test and spectrophotometric determination of some aromatic nitro compounds via their?-? complexes. [Link]
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
E-Researchco. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]
-
ResearchGate. (2025). Review on synthesis of nitropyrazoles. [Link]
-
Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
ResearchGate. (2018). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. [Link]
-
ResearchGate. (2025). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. [Link]
-
PubChem. (n.d.). 3-ethoxy-4-nitro-1h-pyrazole (C5H7N3O3). [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
Standard Operating Procedure & Safety Guide: Handling 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. Understanding why a chemical behaves the way it does is the foundation of protecting yourself and your team.
This guide provides the essential, step-by-step operational and logistical protocols for handling 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole (CAS: 1429417-89-9) [1], a highly functionalized building block frequently utilized in pharmaceutical drug development.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first deconstruct the molecule's structural motifs to understand its interaction with biological systems and the environment.
-
The Nitro-Pyrazole Core (Reactivity & Toxicity): The electron-withdrawing nitro group (-NO₂ at the C4 position) renders the pyrazole ring highly electron-deficient. In a biological context, this susceptibility to nucleophilic attack allows the compound to covalently bind with epidermal proteins, driving acute skin irritation, potential sensitization, and severe ocular damage [2]. Furthermore, while stable under standard conditions, nitroaromatics pose a latent thermal hazard; heating to decomposition releases highly toxic nitrogen oxides (NOx).
-
Substituent-Driven Lipophilicity (Exposure Vector): The addition of the ethoxy (-OCH₂CH₃) and N-isopropyl (-CH(CH₃)₂) groups significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted pyrazole. This enhanced lipophilicity dramatically increases the compound's ability to cross the stratum corneum (the skin's primary barrier). Standard, thin-mil latex gloves are entirely inadequate against highly lipophilic organics.
-
Synergistic Solvent Risks: In drug discovery assays, this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO). DMSO acts as a potent penetration enhancer, capable of carrying dissolved lipophilic nitro-compounds directly through the skin and into the systemic circulation.
Required Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, the following PPE is mandatory. Every piece of equipment serves as a deliberate barrier against a specific chemical property.
| PPE Category | Specification | Mechanistic Justification | Replacement Protocol |
| Hand Protection | Double-layered Nitrile (Outer: ≥0.11mm, EN 374-3 certified) | Nitrile provides superior resistance to non-polar/lipophilic organics. Double-gloving mitigates microscopic pinhole defects. | Change outer glove immediately upon suspected contact or every 2 hours. |
| Eye Protection | Tight-fitting chemical splash goggles (ANSI Z87.1+) | Fine powders of nitro-heterocycles cause severe ocular damage (H318). Standard safety glasses lack orbital seals. | Inspect for scratches or elastomer seal degradation before each use. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned | Protects against static discharge and potential deflagration of nitro-compounds during accidental thermal events. | Launder through certified chemical bio-wash; never wash at home. |
| Respiratory | N95/P100 Particulate Respirator (if handled outside hood) | Prevents inhalation of fine crystalline dust (H335) which rapidly absorbs across the pulmonary epithelium . | Discard after single use or if breathing resistance increases. |
Hazard Mitigation & Emergency Workflow
Fig 1. Hazard mitigation and emergency response workflow for nitropyrazole handling.
Operational Workflow & Handling Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are fully met.
Phase 1: Pre-Operational Validation
-
Ventilation Check: Verify the Class II Chemical Fume Hood is operational with a face velocity of 80–100 feet per minute (fpm). Do not handle this compound on an open bench.
-
Chemical Segregation: Eliminate all strong reducing agents (e.g., NaBH₄, LiAlH₄) and strong bases from the workspace. Nitro groups can undergo violent, exothermic reduction if inadvertently mixed with these reagents [3].
Phase 2: Dispensing and Weighing
-
Static Mitigation: Utilize a static-dissipative (e.g., PTFE-coated or grounded) weighing spatula. Nitro-compounds can accumulate static charge, increasing the risk of localized micro-combustion.
-
Containment: Weigh the compound directly inside the fume hood using an enclosed analytical balance. If transfer to another lab area is required, seal the vial inside a secondary unbreakable container before removing it from the hood.
Phase 3: Solubilization (High-Risk Phase)
-
Solvent Addition: When solubilizing in DMSO or DMF, assume the resulting solution is highly skin-permeable. Keep the reaction vial capped with a PTFE-lined septum.
-
Transfer: Use a syringe for solvent addition and transfer rather than open pouring. This minimizes the risk of micro-splashes and vapor release.
Spill Response & Disposal Plan
Improper disposal of nitroaromatics can lead to reactive chemical incidents in waste storage areas.
-
Solid Spill (Powder): Do NOT sweep dry, as this aerosolizes the compound. Moisten the spill lightly with a low-volatility solvent (e.g., polyethylene glycol) or a damp paper towel to suppress dust. Wipe up from the outside in, and place all contaminated materials in a designated hazardous waste container.
-
Liquid Spill (In Solution): Absorb with inert materials such as vermiculite or sand. Never use combustible absorbents (like sawdust or paper towels for large volumes) due to the oxidizing potential of the nitro group.
-
Waste Segregation: Segregate 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole waste into a dedicated "Halogen-Free Organic Waste" container.
-
Mandatory Labeling: Clearly label the waste container: "Contains Nitroaromatics - DO NOT MIX WITH REDUCING AGENTS."
References
-
National Center for Biotechnology Information (NCBI). "4-nitro-1H-pyrazole - Safety and Hazards." PubChem Compound Summary for CID 16376. Retrieved from:[Link]
-
Occupational Safety and Health Administration (OSHA). "Respiratory Protection Standard 29 CFR 1910.134." United States Department of Labor. Retrieved from:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Retrieved from:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
